Sudoxicam
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-hydroxy-2-methyl-1,1-dioxo-N-(1,3-thiazol-2-yl)-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S2/c1-16-10(12(18)15-13-14-6-7-21-13)11(17)8-4-2-3-5-9(8)22(16,19)20/h2-7,17H,1H3,(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCHUQUJURZQMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187653 | |
| Record name | Sudoxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34042-85-8 | |
| Record name | Sudoxicam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34042-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sudoxicam [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034042858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sudoxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sudoxicam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUDOXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X033PDI962 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sudoxicam's Metabolic Fate: A Technical Guide to Bioactivation in Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Sudoxicam, a nonsteroidal anti-inflammatory drug (NSAID) of the enol-carboxamide class, was withdrawn from clinical trials due to severe hepatotoxicity.[1][2] This toxicity is linked to its metabolic bioactivation in the liver, a process that transforms the parent drug into reactive metabolites capable of binding to cellular macromolecules and initiating toxic responses.[2][3] This technical guide provides an in-depth exploration of the metabolic bioactivation pathways of this compound in liver microsomes, detailing the enzymatic processes, reactive intermediates, and the experimental methodologies used to elucidate these pathways.
The Bioactivation Pathway of this compound
The primary route of this compound metabolism in human liver microsomes involves the bioactivation of its thiazole ring, a multi-step process mediated by cytochrome P450 (CYP) enzymes.[2] This pathway ultimately leads to the formation of a reactive acylthiourea metabolite, a known pro-toxin.
The bioactivation sequence is as follows:
-
Epoxidation: The process is initiated by the epoxidation of the C4-C5 double bond of the thiazole ring, catalyzed by CYP enzymes. This reaction forms an unstable epoxide intermediate.
-
Hydrolysis: The epoxide is then hydrolyzed to a more stable thiazole-4,5-dihydrodiol derivative (S2).
-
Ring Opening: The dihydrodiol undergoes ring opening, forming a 2-oxoethylidene thiourea intermediate.
-
Hydrolysis to Acylthiourea: Finally, hydrolysis of the imine bond within this intermediate yields the toxic acylthiourea metabolite (S3).
This bioactivation is a critical event in this compound-induced hepatotoxicity. The reactive nature of the acylthiourea metabolite allows it to form covalent bonds with cellular proteins, leading to cellular dysfunction and injury.
Enzymology of this compound Bioactivation
Studies using human liver microsomes and recombinant P450 enzymes have identified the key players in this compound's bioactivation. The primary enzymes responsible are:
-
CYP2C8: This is the dominant enzyme catalyzing the bioactivation of this compound.
-
CYP2C19 and CYP3A4: These enzymes also contribute to the metabolic activation of this compound, although to a lesser extent than CYP2C8.
The involvement of these specific CYP isoforms highlights the potential for drug-drug interactions and genetic polymorphisms to influence an individual's susceptibility to this compound-induced liver injury.
Experimental Protocols for Studying this compound Metabolism
The elucidation of this compound's metabolic pathways relies on a series of in vitro experiments using human liver microsomes. These subcellular fractions are rich in CYP enzymes and provide a robust system for studying drug metabolism.
Liver Microsomal Incubation Assay
This is the foundational experiment to assess the metabolism of a drug candidate.
Objective: To determine the metabolic fate of this compound in the presence of liver enzymes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound (test compound)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Organic solvent for reaction termination (e.g., acetonitrile or methanol)
Procedure:
-
Preparation: Thaw cryopreserved human liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the microsomes and this compound in the reaction mixture at 37°C for a short period to allow for temperature equilibration.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a defined period (e.g., 0, 15, 30, 60 minutes).
-
Termination: Stop the reaction by adding a cold organic solvent. This also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.
Metabolite Identification and Characterization
Objective: To identify and structurally characterize the metabolites of this compound.
Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).
Procedure:
-
Chromatographic Separation: Inject the supernatant from the microsomal incubation assay onto an HPLC system. A reverse-phase column is typically used to separate the parent drug from its metabolites based on their polarity.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The instrument is operated in both full-scan mode to detect all ions and in product ion scan mode to obtain fragmentation patterns of potential metabolites.
-
Data Analysis: The mass-to-charge ratio (m/z) of the parent drug and its metabolites are determined. The fragmentation patterns are used to deduce the chemical structures of the metabolites.
Covalent Binding Assay
Objective: To quantify the extent of covalent binding of reactive metabolites to microsomal proteins.
Procedure:
-
Incubation with Radiolabeled Compound: Perform a microsomal incubation assay using radiolabeled this compound (e.g., [¹⁴C]-Sudoxicam).
-
Protein Precipitation and Washing: After incubation, precipitate the proteins with an organic solvent and wash them repeatedly to remove any non-covalently bound radioactivity.
-
Quantification: Measure the radioactivity associated with the protein pellet using liquid scintillation counting. The amount of radioactivity is proportional to the extent of covalent binding.
Quantitative Data on this compound Metabolism
The following tables summarize key quantitative findings from in vitro studies on this compound's metabolic bioactivation.
Table 1: Cytochrome P450 Isozymes Involved in this compound Bioactivation
| Cytochrome P450 Isozyme | Role in this compound Bioactivation | Reference |
| CYP2C8 | Dominant contributor | |
| CYP2C19 | Contributor | |
| CYP3A4 | Contributor |
Table 2: Comparison of Metabolic Efficiency for this compound and Meloxicam
| Parameter | This compound | Meloxicam | Reference |
| Bioactivation Efficiency | 6-fold more efficient than Meloxicam | - | |
| Overall Bioactivation Likelihood | 15-fold more likely than Meloxicam | - | |
| Detoxification Pathway | Not available | Hydroxylation of the C5 methyl group |
Table 3: Effect of Glutathione (GSH) on Covalent Binding
| Compound | Effect of GSH on Covalent Binding | Reference |
| This compound | Decrease in covalent binding | |
| Meloxicam | More pronounced decrease in covalent binding compared to this compound |
Conclusion
The hepatotoxicity of this compound is intrinsically linked to its metabolic bioactivation in the liver. The P450-mediated formation of a reactive acylthiourea metabolite via a thiazole ring epoxidation pathway is the key initiating event. Understanding these bioactivation pathways, the enzymes involved, and the experimental methodologies to study them is crucial for drug development professionals. This knowledge aids in the early identification of potentially toxic drug candidates and informs the design of safer therapeutic agents. The comparison with the structurally similar but safer drug, Meloxicam, underscores the profound impact that even minor structural modifications can have on metabolic fate and toxicity profiles.
References
- 1. In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents this compound and meloxicam: insights into the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Fall of Sudoxicam: A Technical Review of a Once-Promising NSAID
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Sudoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the enol-carboxamide class, emerged in the 1970s as a potent anti-inflammatory and analgesic agent. Its development, however, was abruptly halted during clinical trials due to severe hepatotoxicity, a fate that contrasts sharply with its structurally similar and successful successor, meloxicam. This technical guide provides a comprehensive overview of the history, development, mechanism of action, and, most critically, the metabolic pathways leading to the toxicity of this compound. By examining its chemical properties, preclinical efficacy, and the clinical findings that led to its discontinuation, this document serves as a valuable case study for researchers, scientists, and drug development professionals in understanding the intricate relationship between drug metabolism and toxicity.
Introduction: A Tale of Two Oxicams
The development of non-steroidal anti-inflammatory drugs has been a cornerstone of pain and inflammation management for decades. The oxicam class of NSAIDs, characterized by their 4-hydroxy-1,2-benzothiazine carboxamide core, represented a significant advancement in the field. This compound was one of the early frontrunners in this class, demonstrating potent anti-inflammatory effects in preclinical models. However, its journey was cut short by unforeseen and severe liver toxicity in human subjects.
Almost three decades later, a close analog of this compound, Meloxicam, was developed and went on to become a widely prescribed NSAID with a significantly better safety profile. The only structural difference between the two is a single methyl group on the thiazole ring of Meloxicam. This subtle molecular modification dramatically alters the drug's metabolic fate, highlighting the critical importance of understanding drug metabolism in the early stages of drug development. This guide will delve into the scientific journey of this compound, offering insights that remain relevant in the ongoing quest for safer and more effective anti-inflammatory therapies.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁N₃O₄S₂ | PubChem |
| Molecular Weight | 337.4 g/mol | PubChem |
| XLogP3 | 1.6 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 337.01909819 Da | PubChem |
| Topological Polar Surface Area | 136 Ų | PubChem |
| Heavy Atom Count | 22 | PubChem |
| CAS Number | 34042-85-8 | PubChem |
| IUPAC Name | 4-hydroxy-2-methyl-1,1-dioxo-N-(1,3-thiazol-2-yl)-1λ⁶,2-benzothiazine-3-carboxamide | PubChem |
Mechanism of Action: Inhibition of Cyclooxygenase
Like other NSAIDs, this compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthase (PTGS). COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.
This compound is a reversible inhibitor of both COX-1 and COX-2. The therapeutic effects of this compound are attributed to its inhibition of COX-2, while its adverse effects, such as potential gastrointestinal issues, are linked to its inhibition of COX-1.
Preclinical Efficacy and Pharmacokinetics
Anti-inflammatory Activity
Pharmacokinetics
Pharmacokinetic studies of this compound were conducted in several animal species, including rats, dogs, and monkeys, to understand its ADME profile. These studies were crucial in determining the drug's half-life, clearance, and metabolic fate.
| Species | Route of Administration | Key Findings |
| Rat | Oral | Approximately 60% of the administered dose was excreted in the urine.[1] |
| Dog | Oral | Approximately 25% of the administered dose was excreted in the urine.[1] |
| Monkey | Oral | Approximately 49% of the administered dose was excreted in the urine.[1] |
The remainder of the drug was cleared through the feces in all species studied. The primary metabolites identified were the result of the scission of the thiazole ring.[1]
The Downfall: Hepatotoxicity in Clinical Trials
Despite promising preclinical data, the development of this compound was terminated during clinical trials due to an unacceptable incidence of severe hepatotoxicity.[2] This adverse effect was not predicted by the initial animal studies, highlighting the challenges of interspecies differences in drug metabolism and toxicity. The liver damage was significant enough to lead to the discontinuation of the drug's development, a decision that underscores the paramount importance of patient safety in the pharmaceutical industry.
The Mechanism of Toxicity: Metabolic Bioactivation
The hepatotoxicity of this compound is not a result of its primary pharmacological action (COX inhibition) but rather a consequence of its metabolism in the liver. The key to understanding this toxicity lies in the bioactivation of the thiazole ring of the this compound molecule.
The metabolic pathway leading to the formation of reactive, toxic metabolites is initiated by cytochrome P450 (CYP) enzymes in the liver. The primary enzymes identified as being responsible for the bioactivation of this compound are CYP2C8, CYP2C19, and CYP3A4.
The proposed bioactivation pathway proceeds as follows:
-
Epoxidation: The C4-C5 double bond of the thiazole ring is epoxidized by CYP enzymes.
-
Hydrolysis: The resulting epoxide is hydrolyzed to a dihydrodiol derivative.
-
Ring Opening: The dihydrodiol is unstable and undergoes ring-opening to form a reactive acylthiourea intermediate.
-
Covalent Binding: This reactive metabolite can then covalently bind to cellular macromolecules, such as proteins, leading to cellular dysfunction, oxidative stress, and ultimately, cell death (hepatotoxicity).
The Meloxicam Contrast: A Lesson in Drug Design
The story of this compound is inextricably linked to that of Meloxicam. The addition of a methyl group to the C5 position of the thiazole ring in Meloxicam provides an alternative and preferred route of metabolism. Instead of undergoing significant epoxidation of the thiazole ring, the methyl group of Meloxicam is hydroxylated by CYP enzymes, primarily CYP2C9. This hydroxylation leads to the formation of inactive metabolites that are readily excreted, thus avoiding the formation of the toxic acylthiourea metabolite.
This "metabolic switching" is a classic example of how a minor structural modification can have a profound impact on a drug's safety profile. It underscores the importance of predictive metabolism and toxicology studies in modern drug discovery.
Experimental Protocols
In Vitro COX Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of a test compound against COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent (e.g., glutathione).
-
Inhibitor Incubation: Add various concentrations of the test compound (e.g., this compound) to the reaction mixture and pre-incubate with the enzyme at a specified temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Detection: Measure the production of prostaglandin E₂ (PGE₂) using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Methodology:
-
Animals: Use male Wistar rats (150-200 g).
-
Grouping: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of the compound (e.g., this compound).
-
Drug Administration: Administer the test compound or vehicle orally or intraperitoneally.
-
Induction of Edema: After a specified time (e.g., 1 hour) following drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
In Vitro Metabolism using Human Liver Microsomes
Objective: To identify the metabolic pathways and potential for reactive metabolite formation of a test compound.
Methodology:
-
Microsome Preparation: Use pooled human liver microsomes.
-
Incubation Mixture: Prepare an incubation mixture containing phosphate buffer (pH 7.4), the test compound (e.g., ¹⁴C-labeled this compound), and human liver microsomes.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate the mixture at 37°C with shaking.
-
Reaction Termination: Stop the reaction at various time points by adding a cold organic solvent (e.g., acetonitrile).
-
Metabolite Profiling: Centrifuge the samples to pellet the protein. Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites.
-
Covalent Binding Assay: To assess the formation of reactive metabolites, precipitate the protein from the incubation mixture, wash it extensively to remove non-covalently bound radioactivity, and then quantify the remaining radioactivity associated with the protein using liquid scintillation counting.
Conclusion: A Cautionary Tale with Lasting Impact
The story of this compound serves as a powerful reminder of the complexities and potential pitfalls in drug development. While it showed great promise as a potent anti-inflammatory agent, its journey was ultimately defined by its unforeseen hepatotoxicity. The subsequent success of Meloxicam, a close structural analog with a vastly improved safety profile, provided a crucial lesson in the importance of understanding and predicting drug metabolism.
For researchers and drug development professionals, the case of this compound offers several key takeaways:
-
The Central Role of Metabolism: Drug metabolism is not merely a process of elimination but can be a source of toxicity through the formation of reactive metabolites.
-
The Importance of Preclinical Models: While essential, preclinical animal models may not always accurately predict human toxicity, necessitating the development of more predictive in vitro and in silico models.
-
The Power of Medicinal Chemistry: Subtle structural modifications can have a profound impact on a drug's ADME and safety profile, offering opportunities to design safer and more effective medicines.
The legacy of this compound is not one of failure, but rather a critical data point in the evolution of drug safety science. The insights gained from its development and discontinuation have undoubtedly contributed to the more rigorous safety and metabolism studies that are now standard practice in the pharmaceutical industry, ultimately leading to safer medications for patients worldwide.
References
- 1. In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents this compound and meloxicam: insights into the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound by the rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Sudoxicam in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is fundamental for its preclinical and clinical development. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of this compound in various animal models. Due to the limited availability of comprehensive public data on this compound, this guide also draws upon information from related oxicam derivatives and general principles of pharmacokinetic studies to provide a broader context.
Data Presentation: Pharmacokinetic Parameters
The quantitative pharmacokinetic parameters of this compound and a related oxicam, Isoxicam, are summarized below. Data for this compound is sparse in publicly available literature; therefore, data from related compounds is provided for comparative context.
Table 1: Pharmacokinetic Parameters of Intravenous this compound ("Sudaxine") in Dogs
| Parameter | Value | Species | Dosage | Reference |
| Tmax (Time to Maximum Concentration) | 10 minutes | Dog (Beagle) | 3, 10, 30, and 100 mg/kg | [1] |
| t1/2 (Terminal Half-life) | 10 - 30 minutes | Dog (Beagle) | 3, 10, 30, and 100 mg/kg | [1] |
| Plasma Protein Binding | 17.3 ± 1.0% | Dog | Not Specified | [1] |
Table 2: Plasma Elimination Half-life of Isoxicam in Various Species
| Parameter | Rat | Dog | Monkey |
| t1/2 (Plasma Elimination Half-life) | 20 - 35 hours | 49 - 53 hours | 20 - 35 hours |
Note: Data for Isoxicam, a structurally related oxicam, is provided to offer a potential range for the half-life of compounds in this class.[2]
Experimental Protocols
Detailed experimental protocols for this compound pharmacokinetic studies are not extensively reported in the public domain. However, based on standard practices for such studies and available information on related compounds, the following methodologies can be outlined.
Animal Models and Drug Administration
-
Species: Common animal models for pharmacokinetic studies of NSAIDs include rats (e.g., Sprague-Dawley, Wistar), dogs (e.g., Beagle), and non-human primates (e.g., Cynomolgus monkeys).
-
Administration Routes:
-
Oral (p.o.): For oral administration, this compound would typically be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. The formulation would be administered via oral gavage.
-
Intravenous (i.v.): For intravenous administration, this compound would be dissolved in a suitable vehicle, such as a sterile saline solution, potentially with a co-solvent like DMSO if required for solubility. The solution would be administered as a bolus injection into a prominent vein (e.g., tail vein in rats, cephalic or saphenous vein in dogs and monkeys).
-
Blood Sample Collection
Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of the drug.
-
Rat: Blood samples (approximately 0.2-0.3 mL) can be collected via the tail vein or saphenous vein at various time points post-dose. A typical sparse sampling schedule might include collections at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
Dog: Blood samples (approximately 1-2 mL) are typically collected from the cephalic or jugular vein. A representative collection schedule could be 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-dose.[3]
-
Monkey: Blood sampling in monkeys is often performed from the femoral or saphenous vein. A possible sampling schedule could include time points at 0, 0.25, 0.5, 1, 4, 8, 12, 24, 36, 48, 72, 96, and 120 hours after dosing.
The collected blood samples are typically placed in tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate the plasma. The plasma is then stored frozen (e.g., at -80°C) until analysis.
Bioanalytical Method for Plasma Concentration Analysis
The concentration of this compound in plasma samples is determined using a validated bioanalytical method, commonly High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
-
Sample Preparation: A protein precipitation method is often employed. This involves adding a solvent like methanol to the plasma sample to precipitate proteins. After centrifugation, the clear supernatant containing the drug is collected.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with formic acid) is used to separate this compound from other components in the plasma matrix.
-
Mass Spectrometric Detection: The separated this compound is then detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for quantifying the drug. A stable isotope-labeled internal standard is typically used to ensure accuracy and precision. For Sudaxine (a formulation of this compound), selected reaction monitoring of ion pairs at m/z 269.0 → 165.9 for the drug and m/z 271.0 → 166.9 for the internal standard has been reported.
-
Calibration and Quantification: A calibration curve is generated using standards of known this compound concentrations in blank plasma. The concentration of this compound in the study samples is then determined by comparing their response to the calibration curve. The linear range for Sudaxine has been reported as 50–5,000 ng/mL.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound
This compound undergoes significant metabolism, primarily in the liver. The bioactivation of this compound is mediated by cytochrome P450 enzymes, specifically CYP2C8, CYP2C19, and CYP3A4. The metabolic pathway involves the formation of reactive intermediates that can contribute to its toxicity profile.
Caption: Metabolic bioactivation pathway of this compound.
Experimental Workflow for Pharmacokinetic Study
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.
Caption: General experimental workflow for a this compound pharmacokinetic study.
Conclusion
The pharmacokinetic profile of this compound in animal models reveals species-dependent differences in its metabolism and elimination. While comprehensive quantitative data remains limited in the public domain, available information indicates that this compound is metabolized by multiple CYP450 enzymes, leading to the formation of several metabolites. The short half-life observed in dogs after intravenous administration suggests rapid clearance in this species. Further studies are warranted to fully characterize the oral bioavailability and detailed pharmacokinetic parameters of this compound across different preclinical species to better predict its behavior in humans. This guide provides a foundational understanding based on the current literature and established methodologies in the field.
References
A Deep Dive into the Structural Nuances of Sudoxicam and Meloxicam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and functional differences between the non-steroidal anti-inflammatory drugs (NSAIDs) Sudoxicam and Meloxicam. While structurally similar, a subtle distinction in their chemical makeup leads to profound differences in their metabolic pathways and clinical safety profiles. This document delves into these core differences, presenting physicochemical data, metabolic pathways, and experimental methodologies to inform further research and drug development.
Core Structural and Physicochemical Differences
The primary structural difference between this compound and Meloxicam lies in the substitution on the thiazole ring. Meloxicam possesses a methyl group at the C5-position of the 2-carboxamidothiazole motif, which is absent in this compound.[1][2] This seemingly minor addition has significant implications for the drug's metabolic fate and is the primary reason for the differing safety profiles of the two compounds.
Below is a comparative summary of their physicochemical properties.
Table 1: Physicochemical Properties of this compound and Meloxicam
| Property | This compound | Meloxicam |
| Molecular Formula | C₁₃H₁₁N₃O₄S₂[3][4] | C₁₄H₁₃N₃O₄S₂[5] |
| Molecular Weight | 337.4 g/mol | 351.4 g/mol |
| Appearance | Brown Solid | Pastel yellow solid |
| Melting Point | 240-243°C (decomposes) | 254-262.5 °C (decomposes) |
| pKa | Not explicitly found | 1.1 and 4.2 |
| LogP | 1.6 | 0.1 (in n-octanol/buffer pH 7.4) |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly, Heated) | Practically insoluble in water; higher solubility in strong acids and bases; very slightly soluble in methanol. |
Mechanism of Action and COX Selectivity
Both this compound and Meloxicam are NSAIDs that exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. The two main isoforms of this enzyme are COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation.
Meloxicam is known to be a preferential inhibitor of COX-2 over COX-1. This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs. The COX-2 selectivity of Meloxicam is dose-dependent. While this compound is also a COX inhibitor, its specific selectivity profile is less well-documented in readily available literature.
Metabolic Pathways and Hepatotoxicity
The most critical difference between this compound and Meloxicam is their metabolic pathway, which directly impacts their safety profiles. This compound was withdrawn from clinical trials due to severe hepatotoxicity, a side effect not associated with Meloxicam.
This compound's Metabolic Pathway to Toxicity:
The primary route of metabolism for this compound involves a P450-mediated epoxidation of the C4-C5 double bond of the thiazole ring. This epoxide is then hydrolyzed to a dihydrodiol derivative, which subsequently undergoes ring-opening to form a reactive acylthiourea metabolite. This metabolite is a well-established pro-toxin and is believed to be responsible for the hepatotoxicity observed with this compound.
Meloxicam's Detoxification Pathway:
In contrast, the main metabolic pathway for Meloxicam is the hydroxylation of the 5'-methyl group on the thiazole ring, a detoxification pathway. While the formation of the corresponding acylthiourea metabolite is also observed with Meloxicam, it occurs to a much lesser extent. The presence of the methyl group provides an alternative site for metabolism, shunting the drug away from the toxic bioactivation pathway that is predominant for this compound.
Table 2: Key Metabolic Enzymes
| Drug | Metabolic Pathway | Key CYP450 Enzymes |
| This compound | Bioactivation (Thiazole ring scission) | CYP2C8, CYP2C19, CYP3A4 |
| Meloxicam | Bioactivation (Thiazole ring scission - minor) | CYP1A2 |
| Detoxification (5'-methyl hydroxylation - major) | CYP2C9 |
Visualizing the Differences
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Chemical structures of this compound and Meloxicam.
Caption: Comparative metabolic pathways of this compound and Meloxicam.
Experimental Protocols
The following sections outline generalized methodologies for key experiments used to characterize and compare this compound and Meloxicam.
In Vitro Metabolism in Human Liver Microsomes
This protocol is designed to assess the metabolic stability and identify the metabolites of a test compound.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compounds (this compound, Meloxicam) dissolved in a suitable solvent (e.g., DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Quenching solution (e.g., acetonitrile or methanol)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound.
-
In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the test compound to the HLM mixture.
-
Start the incubation by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding a cold quenching solution.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the parent compound and metabolites using a validated LC-MS/MS method.
Caption: Generalized workflow for in vitro metabolism studies.
Covalent Binding Assay
This assay is used to determine the potential of a drug to form covalent adducts with proteins, which is often associated with toxicity.
Materials:
-
Radiolabeled test compounds (e.g., ¹⁴C-Sudoxicam, ¹⁴C-Meloxicam)
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer
-
Glutathione (GSH) as a trapping agent (optional)
-
Trichloroacetic acid (TCA) or organic solvent for protein precipitation
-
Scintillation counter
Procedure:
-
Follow steps 1-5 of the in vitro metabolism protocol using the radiolabeled compound.
-
After incubation, precipitate the microsomal proteins using cold TCA or an organic solvent.
-
Wash the protein pellet multiple times with a suitable solvent (e.g., methanol) to remove any non-covalently bound radioactivity.
-
Resuspend the final protein pellet in a suitable buffer or solubilizing agent.
-
Quantify the amount of radioactivity in the protein pellet using a scintillation counter.
-
Determine the protein concentration of the sample to normalize the results (e.g., pmol equivalent/mg protein).
Conclusion
The structural difference between this compound and Meloxicam, the presence of a single methyl group, serves as a compelling case study in drug design and metabolism. This seemingly minor structural modification drastically alters the metabolic fate of the molecule, steering Meloxicam towards a detoxification pathway and away from the bioactivation route that leads to hepatotoxicity with this compound. A thorough understanding of these structure-metabolism-toxicity relationships is paramount for the development of safer and more effective pharmaceuticals. The experimental protocols outlined in this guide provide a framework for the continued investigation of such critical drug properties.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and related N-heterocyclic carboxamides of 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. Potent nonsteroidal antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
Synthesis of Sudoxicam and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for Sudoxicam, a non-steroidal anti-inflammatory drug (NSAID), and its analogues. The document details the core chemical reactions, experimental methodologies, and quantitative data to support research and development in this area.
Introduction to this compound and its Analogues
This compound, chemically known as 4-hydroxy-2-methyl-N-(2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, belongs to the oxicam class of NSAIDs. Like other drugs in this class, such as Piroxicam and Meloxicam, its therapeutic effects are derived from the inhibition of cyclooxygenase (COX) enzymes. The general structure of oxicams features a 4-hydroxy-1,2-benzothiazine-3-carboxamide 1,1-dioxide core. Analogues of this compound are typically developed by modifying the N-heterocyclic carboxamide moiety to alter the compound's pharmacokinetic and pharmacodynamic properties.
Core Synthetic Pathways
The synthesis of this compound and its analogues predominantly revolves around the construction of the key intermediate, a 4-hydroxy-2-alkyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, followed by amidation with a desired heterocyclic amine. A common and versatile starting material for this synthesis is saccharin.
The general synthetic approach can be outlined in the following key stages:
-
N-Alkylation of Saccharin: The synthesis typically begins with the N-alkylation of saccharin.
-
Gabriel-Colman Rearrangement: The N-substituted saccharin derivative then undergoes a base-catalyzed ring expansion to form the 1,2-benzothiazine ring system.
-
N-Methylation of the Benzothiazine Core: The nitrogen on the newly formed benzothiazine ring is then methylated.
-
Amidation: The final step involves the condensation of the ester intermediate with a heterocyclic amine, such as 2-aminothiazole for this compound, to yield the final product.
Caption: General overview of the synthetic pathway to this compound starting from saccharin.
Detailed Experimental Protocols
This section provides detailed experimental procedures for the key steps in the synthesis of this compound and its analogues, based on established methodologies for the oxicam class of compounds.
Synthesis of Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide
This protocol describes the synthesis of a key intermediate ester.
-
Step 1: N-Alkylation of Saccharin. To a solution of saccharin in a suitable solvent such as dimethylformamide (DMF), add an equimolar amount of a base like sodium hydroxide. To this sodium salt of saccharin, add methyl chloroacetate and heat the mixture to produce the saccharin-substituted acetic acid ethyl ester.
-
Step 2: Gabriel-Colman Rearrangement. The saccharin-substituted acetic acid ethyl ester is then treated with a base, such as sodium ethoxide, in a solvent like dimethylformamide at low temperatures. This induces a rearrangement to form ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide.
-
Step 3: N-Methylation. The resulting ester is dissolved in acetone, and an aqueous solution of sodium hydroxide is added, followed by the addition of dimethyl sulfate. The reaction mixture is stirred at 50°C for 2 hours. After cooling, the product, ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide, crystallizes and can be collected by filtration.[1]
Caption: Workflow for the synthesis of the key benzothiazine ester intermediate.
Synthesis of this compound
The final step involves the amidation of the ester intermediate with 2-aminothiazole.
-
To a reaction vessel containing dry o-xylene, add ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide.
-
Add 2-aminothiazole to the mixture.
-
The mixture is heated under reflux for several hours.
-
After cooling, the crude product precipitates and is collected by filtration.
-
The product is then purified by recrystallization from a suitable solvent.
Synthesis of a this compound Analogue: 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide
This protocol details the synthesis of a specific analogue.
-
1.0 g (3 mmol) of 4-hydroxy-2-methyl-N-phenyl-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide is refluxed with 1.15 g (10 mmol) of 2-amino-5-methyl-thiazole and 0.1 g of p-toluenesulfonic acid in 250 ml of xylene for 72 hours.
-
After cooling, the reaction mixture is washed with 2N hydrochloric acid and then with water.
-
The organic layer is dried and the solvent is evaporated in vacuo.
-
The residue is purified by column chromatography on silica gel using a chloroform/ethanol (95:5) mixture as the eluent.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of key intermediates and final products in the oxicam family.
Table 1: Synthesis of Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide [1]
| Parameter | Value |
| Starting Material | Ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide |
| Reagents | Dimethyl sulphate, Sodium hydroxide, Acetone |
| Reaction Temperature | 50°C |
| Reaction Time | 2 hours |
| Yield | 89% |
| Melting Point | 140-142°C |
Table 2: Synthesis of Piroxicam (A this compound Analogue) [1]
| Parameter | Value |
| Starting Material | Ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide |
| Reagent | 2-amino pyridine |
| Solvent | o-xylene |
| Reaction Time | 12 hours (reflux) |
| Yield | 60% |
| Melting Point | 197-201°C |
Table 3: Synthesis of 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide
| Parameter | Value |
| Starting Material | 4-hydroxy-2-methyl-N-phenyl-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide |
| Reagents | 2-amino-5-methyl-thiazole, p-toluenesulfonic acid |
| Solvent | Xylene |
| Reaction Time | 72 hours (reflux) |
| Yield | 24% |
Logical Relationships in Synthesis
The synthesis of this compound and its analogues follows a logical progression where the core heterocyclic system is first constructed and then functionalized. The choice of the final amine for the amidation step is the primary determinant of the final analogue produced.
Caption: Logical flow from starting material to the final product in the synthesis of this compound and its analogues.
This technical guide provides a foundational understanding of the synthetic pathways to this compound and its analogues. The provided protocols and data can serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
In Vitro Anti-inflammatory Properties of Sudoxicam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sudoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. Its primary mechanism of action is the reversible inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[1] Despite its potent anti-inflammatory potential, this compound's clinical development was halted due to severe hepatotoxicity.[1][2] This guide provides a detailed overview of the available in vitro data on this compound's anti-inflammatory properties, its metabolic pathways, and the experimental protocols used to characterize such compounds. Due to its early withdrawal from clinical trials, specific quantitative in vitro anti-inflammatory data for this compound is limited in publicly accessible literature. This document supplements available information with established protocols for assessing the anti-inflammatory effects of NSAIDs.
Core Mechanism of Action: Cyclooxygenase Inhibition
As an NSAID, this compound exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes involved in inflammation, pain, and fever.
Quantitative Data Summary
Due to the discontinuation of this compound's development, a comprehensive public database of its in vitro anti-inflammatory quantitative data is scarce. The following table provides a comparative overview of metabolic data for this compound and the structurally similar, but safer, NSAID, Meloxicam. This data highlights the metabolic differences that likely contribute to their distinct toxicity profiles.
| Parameter | This compound | Meloxicam | Reference Compound(s) |
| Metabolic Bioactivation Efficiency | ~6-fold more efficient than Meloxicam | - | - |
| Overall Metabolic Clearance | Bioactivation is ~15-fold more likely than Meloxicam | Detoxification via hydroxylation is a major pathway | - |
| Primary Metabolizing Enzymes | CYP2C8, CYP2C19, CYP3A4 | CYP1A2 (bioactivation), CYP2C9 (detoxification) | - |
Table 1: Comparative Metabolic Properties of this compound and Meloxicam. Data is derived from studies on human liver microsomes.
Key Inflammatory Signaling Pathways
NSAIDs like this compound primarily intersect with inflammatory signaling at the level of prostaglandin synthesis. However, the downstream effects of prostaglandin inhibition and other potential off-target effects can influence major inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Cyclooxygenase (COX) Pathway and Prostaglandin Synthesis
The central mechanism of this compound's anti-inflammatory action is the inhibition of the COX pathway.
Caption: Inhibition of the COX pathway by this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. While direct inhibition of this pathway by this compound is not documented, NSAIDs can indirectly influence it by reducing prostaglandin-mediated amplification of inflammatory signals.
Caption: Overview of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathways (including ERK, JNK, and p38) are also central to the inflammatory response, regulating the production of inflammatory mediators. Similar to NF-κB, the influence of this compound on this pathway would likely be indirect.
Caption: A simplified representation of a MAPK signaling cascade.
Detailed Experimental Protocols
The following are detailed, generalized protocols for assessing the in vitro anti-inflammatory properties of a compound like this compound.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified COX-1 and COX-2.
5.1.1 Materials
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (this compound) and reference inhibitors (e.g., celecoxib, ibuprofen)
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplate and plate reader
5.1.2 Procedure
-
Prepare a series of dilutions of this compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add reaction buffer, heme, and either COX-1 or COX-2 enzyme solution to each well.
-
Add the diluted this compound or reference inhibitor to the respective wells. For control wells (100% enzyme activity), add the solvent.
-
Incubate the plate at 25°C for a defined period (e.g., 5-10 minutes) to allow for inhibitor binding.
-
Add the detection reagent (TMPD) to each well.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
5.1.3 Data Analysis
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of this compound relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for an in vitro COX inhibition assay.
In Vitro Lipoxygenase (LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of lipoxygenase, another key enzyme in the inflammatory pathway that produces leukotrienes.
5.2.1 Materials
-
Purified lipoxygenase (e.g., from soybean or human platelets)
-
Linoleic acid or arachidonic acid (substrate)
-
Reaction buffer (e.g., borate buffer, pH 9.0)
-
Test compound (this compound) and reference inhibitors
-
UV-Vis spectrophotometer
5.2.2 Procedure
-
Prepare dilutions of this compound and a reference LOX inhibitor.
-
In a quartz cuvette, pre-incubate the lipoxygenase enzyme with the test compound in the reaction buffer for a set time (e.g., 5 minutes) at 25°C.
-
Initiate the reaction by adding the substrate (linoleic or arachidonic acid).
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the hydroperoxy-fatty acid product.
5.2.3 Data Analysis
-
Calculate the initial reaction velocity from the slope of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Calculate the IC50 value as described for the COX assay.
Inhibition of Cytokine Release in Cell Culture
This assay evaluates the effect of a compound on the production and release of pro-inflammatory cytokines from immune cells.
5.3.1 Materials
-
Immune cell line (e.g., RAW 264.7 murine macrophages) or primary cells (e.g., human peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., lipopolysaccharide - LPS)
-
Test compound (this compound)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Cell culture plates
5.3.2 Procedure
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS to induce an inflammatory response. Include unstimulated and vehicle-treated controls.
-
Incubate the cells for a period sufficient to allow cytokine production and release (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
5.3.3 Data Analysis
-
Calculate the percentage of inhibition of cytokine release for each concentration of this compound compared to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of each cytokine.
Caption: Workflow for a cytokine release inhibition assay.
Conclusion
This compound is a potent NSAID that functions as a reversible inhibitor of cyclooxygenase enzymes. Its clinical utility was ultimately limited by a hepatotoxicity profile linked to its metabolic bioactivation. While specific in vitro quantitative data on its anti-inflammatory efficacy is not widely available in contemporary literature, the established methodologies detailed in this guide provide a framework for the in vitro characterization of such compounds. Further investigation into historical archives may be necessary to uncover the original preclinical data for this compound. The study of this compound, particularly in comparison to Meloxicam, offers valuable insights into the structure-activity and structure-toxicity relationships of oxicam NSAIDs, which remains relevant for the development of safer anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents this compound and meloxicam: insights into the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and pharmacokinetic properties of this compound N-(2-thiazolyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and related N-heterocyclic carboxamides of 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. Potent nonsteroidal antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Covalent Binding of Sudoxicam to Microsomal Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the covalent binding of the nonsteroidal anti-inflammatory drug (NSAID) sudoxicam to microsomal proteins. This compound's association with hepatotoxicity has been linked to its metabolic activation into reactive intermediates capable of forming covalent adducts with cellular macromolecules.[1][2][3] Understanding the mechanisms behind this bioactivation and the subsequent protein binding is crucial for risk assessment in drug development. This document details the metabolic pathways, experimental protocols for assessing covalent binding, and the current understanding of the protein targets involved.
Metabolic Activation of this compound
The bioactivation of this compound is a critical initiating event leading to covalent binding. The process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver microsomes.
The metabolic activation of this compound is primarily catalyzed by the cytochrome P450 enzymes CYP2C8, CYP2C19, and CYP3A4.[3] The key metabolic pathway involves the oxidation of the thiazole ring of this compound.[2] This process is initiated by the formation of a highly reactive epoxide intermediate. This epoxide can then undergo further transformation, leading to the formation of an acylthiourea metabolite, which is considered a well-established pro-toxin. This reactive acylthiourea is capable of covalently binding to nucleophilic residues on microsomal proteins.
The metabolic activation pathway can be visualized as follows:
Quantitative Analysis of Covalent Binding
Quantitative studies have been conducted to assess the extent of this compound's covalent binding to microsomal proteins, often in comparison to its structurally related but less hepatotoxic analog, meloxicam.
| Compound | Extent of Covalent Binding (Relative to this compound) | Effect of Glutathione (GSH) on Binding | Reference |
| This compound | 1x | Significant reduction | |
| Meloxicam | ~2x | More pronounced reduction than this compound |
Table 1: Comparative Covalent Binding of this compound and Meloxicam in Human Liver Microsomes
These findings suggest that while meloxicam may form more covalent adducts in vitro, other factors likely contribute to the differing hepatotoxic profiles of the two drugs. The more pronounced reduction in meloxicam's binding in the presence of the antioxidant glutathione (GSH) suggests that GSH may be more effective at detoxifying the reactive metabolites of meloxicam compared to those of this compound.
Experimental Protocols
The assessment of covalent binding of this compound to microsomal proteins typically involves in vitro incubation with human liver microsomes and subsequent analysis to quantify the extent of binding. The use of radiolabeled compounds is a common and effective method for this purpose.
In Vitro Covalent Binding Assay Using Radiolabeled this compound
This protocol outlines a general procedure for determining the covalent binding of [¹⁴C]-sudoxicam to human liver microsomes.
Materials:
-
[¹⁴C]-Sudoxicam of known specific activity
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
Methanol
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 1 mg/mL protein concentration) and [¹⁴C]-sudoxicam (e.g., 10 µM) in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be included as a negative control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Protein Precipitation: Terminate the reaction by adding an equal volume of cold 10% (w/v) trichloroacetic acid (TCA). This will precipitate the microsomal proteins.
-
Pelleting and Washing: Centrifuge the mixture to pellet the precipitated proteins. Discard the supernatant. Wash the protein pellet multiple times with a solvent such as 80% methanol to remove any unbound radiolabeled this compound and its metabolites.
-
Quantification of Covalent Binding: After the final wash, dissolve the protein pellet in a suitable solvent (e.g., 1 N NaOH). Transfer an aliquot of the dissolved protein to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration in another aliquot of the dissolved pellet using a standard protein assay (e.g., BCA assay).
-
Calculation: Express the extent of covalent binding as pmol equivalents of this compound bound per mg of microsomal protein.
Identification of Protein Adducts by LC-MS/MS
To identify the specific microsomal proteins that are covalently modified by this compound's reactive metabolites, a proteomics approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed.
Procedure:
-
Incubation and Protein Precipitation: Follow steps 1-5 of the covalent binding assay protocol described above, using non-radiolabeled this compound.
-
Protein Solubilization and Reduction/Alkylation: The protein pellet is resolubilized in a buffer containing a denaturing agent (e.g., urea or SDS). Cysteine residues are reduced with a reducing agent like dithiothreitol (DTT) and then alkylated with an alkylating agent such as iodoacetamide to prevent disulfide bond reformation.
-
Proteolytic Digestion: The proteins are digested into smaller peptides using a protease, most commonly trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer is operated in a data-dependent acquisition mode to acquire both the mass-to-charge ratio of the peptides (MS1 scan) and the fragmentation patterns of selected peptides (MS/MS scan).
-
Data Analysis: The acquired MS/MS spectra are searched against a protein database (e.g., Swiss-Prot) using specialized software (e.g., Mascot, Sequest). The search parameters are set to include the potential mass modification corresponding to the this compound reactive metabolite adducted to specific amino acid residues (e.g., cysteine, lysine).
-
Identification of Adducted Peptides and Proteins: Peptides with a mass shift corresponding to the this compound adduct are identified, and the corresponding proteins are determined.
While specific protein targets for this compound have not been extensively documented in publicly available literature, this methodology is the standard approach for such identifications. General studies on reactive drug metabolites have identified various microsomal proteins as targets, including cytochrome P450s themselves, glutathione S-transferases, and other enzymes involved in cellular homeostasis.
Conclusion
The covalent binding of this compound to microsomal proteins is a critical factor in its potential hepatotoxicity. The process is initiated by CYP-mediated metabolic activation to a reactive acylthiourea intermediate. In vitro assays using human liver microsomes provide a valuable tool for quantifying the extent of covalent binding and for comparing the bioactivation potential of different compounds. Advanced proteomic techniques, such as LC-MS/MS, are essential for identifying the specific protein targets of these reactive metabolites, which can provide further insights into the molecular mechanisms of this compound-induced liver injury. Further research focusing on the definitive identification of this compound-adducted proteins is warranted to fully elucidate its toxicological profile.
References
- 1. Measuring covalent binding in hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Protein Targets of Reactive Metabolites of Tienilic Acid in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents this compound and meloxicam: insights into the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bioactivation of the Thiazole Ring in Sudoxicam Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sudoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, was withdrawn from clinical trials due to severe hepatotoxicity. Subsequent research has implicated the bioactivation of its thiazole ring as a key initiating event in the observed liver injury. This technical guide provides an in-depth examination of the metabolic pathways leading to the formation of reactive metabolites from this compound, the enzymes involved, and the experimental methodologies used to elucidate these processes. Quantitative data from various studies are summarized, and key experimental workflows and metabolic pathways are visualized to offer a comprehensive resource for researchers in drug metabolism and toxicology.
Introduction
The bioactivation of xenobiotics to reactive electrophilic metabolites is a major mechanism underlying idiosyncratic drug-induced liver injury (DILI). This compound serves as a classic example of a drug candidate whose clinical development was halted due to unforeseen hepatotoxicity. The structural alert within this compound was identified as its thiazole ring. Understanding the specific metabolic steps that transform this relatively inert moiety into a reactive species is crucial for predicting and mitigating similar toxicities in future drug candidates. This guide will detail the scientific evidence that has unraveled the bioactivation of this compound's thiazole ring.
Metabolic Pathways of this compound
The primary route of this compound metabolism involves the oxidation of the thiazole ring, leading to ring scission and the formation of a reactive acylthiourea metabolite.[1][2] This bioactivation is a multi-step process initiated by cytochrome P450 enzymes.
Thiazole Ring Bioactivation Pathway
The bioactivation of the this compound thiazole ring is proposed to proceed through the following steps:
-
Epoxidation: The C4-C5 double bond of the thiazole ring is oxidized by cytochrome P450 enzymes to form a reactive epoxide intermediate.[2][3]
-
Hydrolysis: The epoxide is then hydrolyzed, a reaction that can be facilitated by microsomal epoxide hydrolase (mEH), to form a more stable thiazole-4,5-dihydrodiol derivative (Metabolite S2).[4]
-
Ring Opening: This dihydrodiol is unstable and undergoes ring opening to form a 2-oxoethylidene thiourea intermediate.
-
Hydrolysis to Acylthiourea: Subsequent hydrolysis of the imine bond within this intermediate leads to the formation of the corresponding acylthiourea metabolite (S3), which is a known pro-toxin, and a glyoxal co-metabolite.
This pathway is visualized in the following diagram:
Enzymes Involved in Bioactivation
Several cytochrome P450 (CYP) isoforms have been identified as being responsible for the initial epoxidation of the this compound thiazole ring.
-
CYP2C8: This is the dominant enzyme involved in the bioactivation of this compound.
-
CYP2C19: This enzyme also contributes to the formation of reactive metabolites from this compound.
-
CYP3A4: This is another P450 isoform implicated in this compound bioactivation.
The involvement of these specific enzymes is a critical piece of information for predicting potential drug-drug interactions that could exacerbate this compound toxicity.
Quantitative Data on this compound Metabolism
The following tables summarize the key quantitative data from in vitro studies on this compound metabolism and bioactivation.
Table 1: Covalent Binding of this compound and Meloxicam to Human Liver Microsomes
| Compound | Concentration (µM) | Covalent Binding (pmol/mg protein) | Covalent Binding with GSH (pmol/mg protein) |
| [¹⁴C]-Sudoxicam | 50 | ~150 | ~75 |
| [¹⁴C]-Meloxicam | 50 | ~300 | ~50 |
Data are approximate values derived from published literature and are intended for comparative purposes.
Table 2: Kinetic Parameters for this compound Bioactivation (Glyoxal Formation) in Human Liver Microsomes
| Parameter | Value |
| Vmax | 1.8 ± 0.1 nmol/min/mg |
| Km | 130 ± 20 µM |
| CLint (Vmax/Km) | 14 µL/min/mg |
Source: Barnette et al., 2020.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. The following sections outline the core experimental protocols used in the study of this compound metabolism.
In Vitro Metabolism in Human Liver Microsomes
This protocol is designed to identify the metabolites of this compound generated by human liver microsomal enzymes.
Workflow Diagram:
Detailed Methodology:
-
Incubation Mixture: Prepare a mixture containing human liver microsomes (e.g., 0.5 mg/mL), this compound (e.g., 50 µM), and potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate the reaction mixture for a specified time (e.g., 60 minutes) at 37°C with constant shaking.
-
Reaction Termination: Terminate the reaction by adding a volume of cold acetonitrile.
-
Protein Precipitation: Centrifuge the mixture to pellet the precipitated microsomal protein.
-
Analysis: Analyze the supernatant for the presence of metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Covalent Binding Assay
This assay quantifies the extent of irreversible binding of reactive metabolites to microsomal proteins.
Workflow Diagram:
Detailed Methodology:
-
Incubation: Perform an in vitro metabolism incubation as described in section 5.1, but using radiolabeled [¹⁴C]-Sudoxicam.
-
Protein Precipitation: After incubation, precipitate the microsomal protein by adding an equal volume of a protein precipitant such as trichloroacetic acid (TCA).
-
Pellet Washing: Centrifuge the mixture and discard the supernatant. Wash the protein pellet multiple times with a solvent like methanol to remove any non-covalently bound radioactivity.
-
Pellet Solubilization: Solubilize the final washed protein pellet in a suitable buffer or solubilizing agent (e.g., 1N NaOH).
-
Protein Quantification: Determine the protein concentration in an aliquot of the solubilized pellet using a standard protein assay (e.g., bicinchoninic acid (BCA) assay).
-
Radioactivity Quantification: Measure the radioactivity in another aliquot of the solubilized pellet using liquid scintillation counting.
-
Calculation: Calculate the extent of covalent binding, typically expressed as pmol equivalents of this compound bound per mg of microsomal protein.
Reactive Metabolite Trapping Studies
These studies aim to trap and identify unstable, electrophilic metabolites by reacting them with a nucleophilic trapping agent.
Logical Relationship Diagram:
Detailed Methodology:
-
Incubation: Perform an in vitro metabolism incubation as described in section 5.1, but with the inclusion of a high concentration of a trapping agent, such as glutathione (GSH), in the incubation mixture.
-
Sample Preparation: Following the incubation and protein precipitation, prepare the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the sample for the presence of the expected adduct (e.g., a glutathione conjugate of a this compound metabolite). The mass of this adduct will be the mass of the parent drug plus the mass of the trapping agent and any metabolic modifications.
Conclusion
The bioactivation of the thiazole ring in this compound is a well-characterized example of metabolism-induced toxicity. The formation of a reactive epoxide intermediate, leading to the generation of a pro-toxic acylthiourea metabolite, is the key event. This process is primarily mediated by CYP2C8, with contributions from CYP2C19 and CYP3A4. The in vitro methodologies outlined in this guide, including metabolite identification in human liver microsomes, covalent binding assays, and reactive metabolite trapping studies, are essential tools for identifying and characterizing such bioactivation pathways. A thorough understanding of these mechanisms and the application of these experimental approaches are critical for the early de-risking of drug candidates and the development of safer medicines.
References
- 1. In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents this compound and meloxicam: insights into the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Trapping and Screening of Reactive Metabolites Using Liquid Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel risk assessment of reactive metabolites from discovery to clinical stage [jstage.jst.go.jp]
Methodological & Application
Application Notes and Protocols: Dissolving and Using Sudoxicam in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. It functions as a reversible inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[1] Although its clinical development was halted due to concerns of hepatotoxicity, this compound remains a valuable tool for in vitro research, particularly in studies of inflammation, cancer, and drug metabolism.[1][2] These application notes provide a detailed protocol for dissolving this compound in dimethyl sulfoxide (DMSO) for use in cell culture experiments, along with guidelines for determining appropriate working concentrations and relevant signaling pathways.
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are critical for obtaining reproducible results in cell culture experiments. Due to its hydrophobic nature, this compound is poorly soluble in aqueous media and requires an organic solvent for initial dissolution. DMSO is the recommended solvent for preparing this compound stock solutions for in vitro use.
Table 1: this compound Solubility and Stock Solution Parameters
| Parameter | Value | Source |
| Solvent | Dimethyl Sulfoxide (DMSO) | MedchemExpress |
| Solubility in DMSO | ≥ 83.33 mg/mL (≥ 247.00 mM) | MedchemExpress |
| Recommended Stock Concentration | 10 mM - 100 mM in 100% DMSO | General Practice |
| Storage of Powder | -20°C for up to 3 years | MedchemExpress |
| Storage of Stock Solution (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | MedchemExpress |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 337.37 g/mol )
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.37 mg of this compound.
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO. For a 10 mM solution from 3.37 mg of powder, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
-
Warming and Sonication (if necessary): If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution to ensure there is no particulate matter.
-
Sterilization: As DMSO at high concentrations is itself sterile, filtration of the 100% DMSO stock solution is generally not required and may lead to loss of the compound due to binding to the filter membrane.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Application in Cell Culture
When using this compound in cell culture, it is crucial to determine the optimal concentration that elicits the desired biological effect without causing non-specific toxicity. The final concentration of DMSO in the cell culture medium should also be carefully controlled, as it can be toxic to cells at higher concentrations (typically, it should be kept below 0.5%, and ideally below 0.1%).
Table 2: Recommended Starting Concentrations for this compound in Cell Culture (Based on Related Compounds)
| Cell Line | Assay Type | Suggested Starting Concentration Range | Notes |
| Various Cancer Cell Lines | Cell Viability (MTT, etc.) | 10 µM - 500 µM | Based on data for Piroxicam.[3] The optimal concentration is cell-line dependent and must be determined empirically. |
| Osteosarcoma Cell Lines | Cytotoxicity | 10 µg/mL - 300 µg/mL | Based on data for Meloxicam.[4] |
| Macrophage Cell Lines (e.g., RAW264.7) | Anti-inflammatory Assays | 1 µM - 50 µM | General range for NSAIDs in inflammation models. |
Experimental Protocol: Determining the Effect of this compound on Cell Viability using an MTT Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
After the incubation period, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins. Prostaglandins are involved in a wide range of physiological processes, including inflammation, pain, and fever.
The metabolic activation of this compound is primarily mediated by cytochrome P450 enzymes in the liver, specifically CYP2C8, CYP2C19, and CYP3A4. This metabolic process can lead to the formation of reactive metabolites, which are implicated in the observed hepatotoxicity.
Conclusion
These application notes provide a comprehensive guide for the dissolution and use of this compound in cell culture. While specific quantitative data for this compound's effects on various cell lines are limited in publicly available literature, the provided protocols for stock solution preparation and cell viability assays, along with suggested starting concentrations based on related oxicam NSAIDs, offer a solid foundation for researchers to empirically determine the optimal conditions for their specific experimental needs. Careful attention to DMSO concentration and proper storage of stock solutions will ensure the reliability and reproducibility of experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents this compound and meloxicam: insights into the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing piroxicam enhances the antineoplastic effects of docetaxel and enzalutamide in prostate cancer cells using 2D and 3D in vitro culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Sudoxicam Stock Solution Preparation and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation and long-term storage of sudoxicam stock solutions, a non-steroidal anti-inflammatory drug (NSAID) and cyclooxygenase (COX) antagonist. Due to its low aqueous solubility, proper handling and storage are critical for maintaining its activity and ensuring experimental reproducibility. These application notes include information on this compound's chemical properties, a detailed protocol for preparing a stock solution in dimethyl sulfoxide (DMSO), recommendations for long-term storage, and a protocol for a COX inhibition assay. Additionally, a diagram of the metabolic pathway of this compound is provided to offer further insight into its biological activity and potential toxicity.
Introduction to this compound
This compound (CAS No. 34042-85-8) is a non-steroidal anti-inflammatory drug belonging to the enol-carboxamide class of compounds[1]. It functions as a reversible antagonist of cyclooxygenase (COX) enzymes, thereby inhibiting the production of prostaglandins involved in inflammation, pain, and fever[2][3]. Due to its potent anti-inflammatory, anti-edema, and antipyretic properties, this compound has been a subject of interest in drug development and inflammation research[2][3]. A key challenge in working with this compound is its poor solubility in aqueous solutions, necessitating the use of organic solvents for the preparation of stock solutions for in vitro and in vivo studies.
This compound Properties
A summary of the key chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 34042-85-8 | |
| Molecular Formula | C₁₃H₁₁N₃O₄S₂ | |
| Molecular Weight | 337.38 g/mol | |
| Appearance | Brown Solid | |
| Melting Point | 240-243°C (decomposes) | |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) |
This compound Stock Solution Preparation
Due to its hydrophobic nature, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. The following protocol provides a step-by-step guide for preparing a 10 mM stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Pipettes
Protocol:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, you will need 3.37 mg of this compound for every 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Warming and Sonication (if necessary): If the this compound does not fully dissolve, warm the solution gently to 37°C and/or sonicate for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): For cell culture applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and store at the recommended temperature (see Section 4).
Long-Term Storage and Stability
Proper storage of this compound stock solutions is crucial to maintain their stability and efficacy over time.
| Storage Condition | Duration | Recommendation |
| -20°C | Up to 1 month | Recommended for short to medium-term storage. |
| -80°C | Up to 6 months | Recommended for long-term storage. |
Important Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: Repeated changes in temperature can lead to degradation of the compound. Aliquoting the stock solution into single-use vials is highly recommended.
-
Protect from Light: Store the stock solutions in amber-colored vials or in a light-protected box to prevent photodegradation.
-
Use Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the solubility and stability of this compound. Use fresh, anhydrous DMSO and keep containers tightly sealed.
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
-
This compound stock solution in DMSO
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
96-well microplate
-
Plate reader for measuring prostaglandin E₂ (PGE₂) production (e.g., via ELISA) or oxygen consumption.
-
Prepare Reagents: Prepare all necessary reagents and keep them on ice. Dilute the this compound stock solution to the desired concentrations in the reaction buffer. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent effects.
-
Enzyme Incubation: In a 96-well plate, add the reaction buffer, cofactors, and the COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known COX inhibitor).
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 10-20 minutes).
-
Terminate Reaction: Stop the reaction by adding a stopping agent (e.g., a solution of hydrochloric acid).
-
Quantify Product: Measure the amount of PGE₂ produced using a commercially available ELISA kit according to the manufacturer's instructions, or measure oxygen consumption using an appropriate probe.
-
Data Analysis: Calculate the percentage of COX inhibition for each this compound concentration and determine the IC₅₀ value.
Signaling and Metabolic Pathways
This compound Metabolic Pathway
This compound is metabolized in the liver by cytochrome P450 enzymes, which can lead to the formation of a reactive metabolite associated with hepatotoxicity. Understanding this pathway is crucial for interpreting experimental results and for drug development.
Caption: Metabolic bioactivation of this compound leading to hepatotoxicity.
Experimental Workflow for Stock Solution Preparation and Use
The following diagram illustrates the general workflow from receiving this compound powder to its use in a typical in vitro experiment.
Caption: Workflow for this compound stock solution preparation and use.
Conclusion
The protocols and information provided in this document are intended to guide researchers in the proper preparation and storage of this compound stock solutions. Adherence to these guidelines will help ensure the integrity and activity of the compound, leading to more reliable and reproducible experimental outcomes. For further information on specific applications, it is recommended to consult the relevant scientific literature.
References
Application Notes and Protocols for Sudoxicam Administration in Rat Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. It exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. Although this compound has demonstrated potent anti-inflammatory properties, its development was halted due to findings of severe hepatotoxicity.[1][2] These application notes provide a detailed protocol for the administration of this compound in a common preclinical model of acute inflammation, the carrageenan-induced paw edema model in rats. Due to the limited availability of specific dosage data for this compound in this model, the provided dosage recommendations are extrapolated from studies on other oxicam derivatives like lornoxicam, meloxicam, and piroxicam. Researchers should exercise caution and perform dose-response studies to determine the optimal and safe dosage for their specific experimental conditions.
Mechanism of Action: Cyclooxygenase Inhibition
This compound, like other NSAIDs, functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever. By blocking this pathway, this compound reduces the production of PGs, thereby alleviating the signs of inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol details the induction of acute inflammation in the rat paw using carrageenan and the subsequent evaluation of the anti-inflammatory effects of this compound.
Materials
-
This compound
-
Carrageenan (lambda, Type IV)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose or as determined by solubility)
-
Saline (0.9% NaCl)
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Plethysmometer or digital calipers
-
Syringes and needles for oral/intraperitoneal and intraplantar injections
Experimental Workflow
Procedure
-
Animal Acclimatization: House the rats for at least one week before the experiment with free access to food and water.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Control Group: Receives the vehicle only.
-
This compound-Treated Groups: Receive different doses of this compound (e.g., 1, 3, 10 mg/kg).
-
Reference Group: Receives a standard NSAID like Indomethacin (5-10 mg/kg).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound, vehicle, or the reference drug orally (p.o.) or intraperitoneally (i.p.) 30 to 60 minutes before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[3]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:
% Inhibition = [1 - (ΔVtreated / ΔVcontrol)] x 100
Where ΔV is the change in paw volume from the baseline.
Data Presentation
The following tables present hypothetical quantitative data for this compound based on its known potency relative to other NSAIDs, alongside data for reference compounds. Note: This data is illustrative and should be confirmed by experimentation.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Route | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Control (Vehicle) | - | p.o. | 0.85 ± 0.05 | - |
| This compound | 1 | p.o. | 0.55 ± 0.04 | 35.3 |
| This compound | 3 | p.o. | 0.38 ± 0.03 | 55.3 |
| This compound | 10 | p.o. | 0.25 ± 0.02 | 70.6 |
| Indomethacin | 10 | p.o. | 0.30 ± 0.03 | 64.7 |
Table 2: Comparative Efficacy of Oxicam NSAIDs in Rat Inflammation Models
| NSAID | Model | Dose (mg/kg) | Route | Efficacy Measure | Reference |
| Lornoxicam | Carrageenan Paw Edema | 0.3 | i.v. | 45% reduction in c-Fos-LI neurons | [4] |
| Meloxicam | Osteoarthritis | 0.2 & 1 | - | Chondroprotective effect | [5] |
| Meloxicam | Rheumatoid Arthritis | 0.05 & 0.2 | p.o. | Reduced paw edema | |
| Piroxicam | Joint Inflammation | 20 | i.m. | 57.4% decrease in edema thickness |
Important Considerations
-
Hepatotoxicity: Given the known hepatotoxicity of this compound, it is crucial to monitor for any signs of adverse effects, especially in longer-term studies.
-
Dosage: The optimal dosage of this compound should be determined through a dose-response study. The suggested doses are based on the efficacy of other oxicam derivatives and this compound's reported potency.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
This compound is a potent anti-inflammatory agent that can be effectively evaluated in the rat carrageenan-induced paw edema model. This protocol provides a framework for such studies. However, researchers must be mindful of the compound's toxicological profile and the need to establish a safe and effective dose range for their specific experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents this compound and meloxicam: insights into the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent anti-inflammatory/analgesic effects of lornoxicam in comparison to other nsaids: a c-fos study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Meloxicam ameliorates the cartilage and subchondral bone deterioration in monoiodoacetate-induced rat osteoarthritis [PeerJ] [peerj.com]
Application Note: Quantification of Sudoxicam in Plasma using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Sudoxicam in plasma. Due to the limited availability of published methods for this compound, this protocol has been adapted from well-established and validated methods for Meloxicam, a structurally analogous non-steroidal anti-inflammatory drug (NSAID). The method utilizes a reversed-phase C18 column with UV detection, offering excellent linearity, accuracy, and precision. The protocol includes a straightforward protein precipitation step for sample preparation, making it suitable for pharmacokinetic and toxicokinetic studies in drug development.
Introduction
This compound is an NSAID of the oxicam class. Although its clinical development was discontinued, the need for its accurate quantification in biological matrices remains for research and toxicological purposes. This document provides a detailed protocol for a validated HPLC method to measure this compound concentrations in plasma, which is crucial for researchers and drug development professionals studying its disposition and effects. The structural similarity between this compound and Meloxicam allows for the adaptation of existing analytical methodologies.
Experimental
-
This compound reference standard (≥98% purity)
-
Piroxicam (Internal Standard, IS) (≥98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Analytical grade formic acid
-
Human plasma (with K2-EDTA as anticoagulant)
-
Ultrapure water
A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard system with UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.2% Formic Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25°C) |
| Detection | UV at 355 nm |
| Internal Standard | Piroxicam |
Protocols
-
Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and Piroxicam reference standards and dissolve each in 10 mL of methanol to obtain primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with methanol to create working standard solutions at desired concentrations for the calibration curve.
-
Internal Standard (IS) Working Solution (10 µg/mL): Dilute the Piroxicam primary stock solution with methanol to obtain a working solution of 10 µg/mL.
-
Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate this compound working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
-
Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Piroxicam internal standard working solution (10 µg/mL) and vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for injection.
Diagram of the Experimental Workflow
Caption: Experimental workflow for this compound quantification in plasma.
Method Validation
The analytical method was validated according to standard bioanalytical method validation guidelines. The key validation parameters are summarized below.
The calibration curve was linear over the concentration range of 10 to 2000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 10 ng/mL.
The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results are presented in Table 2.
Table 2: Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |
| Low | 30 | 4.5 | 102.3 | 5.8 | 101.5 |
| Medium | 500 | 3.1 | 98.7 | 4.2 | 99.4 |
| High | 1500 | 2.5 | 100.5 | 3.6 | 100.9 |
The extraction recovery of this compound and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards. The results are shown in Table 3.
Table 3: Extraction Recovery
| Analyte | Concentration (ng/mL) | Mean Recovery (%) |
| This compound | 30 | 88.5 |
| 500 | 91.2 | |
| 1500 | 90.4 | |
| Piroxicam (IS) | 1000 | 89.7 |
Results and Discussion
The developed HPLC method demonstrated good separation of this compound and the internal standard, Piroxicam, from endogenous plasma components. A representative chromatogram is shown in Figure 1 (notional). The retention times for this compound and Piroxicam were approximately 6.5 and 8.2 minutes, respectively, under the described chromatographic conditions. The method proved to be linear, accurate, precise, and to have high recovery, making it suitable for its intended purpose.
Diagram of the Logical Relationship for Method Validation
Caption: Key validation parameters for the HPLC method.
Conclusion
This application note describes a simple, rapid, and reliable HPLC method for the quantification of this compound in human plasma. The method is well-suited for pharmacokinetic and other studies requiring the measurement of this compound concentrations in a biological matrix. The validation results confirm that the method is accurate, precise, and sensitive for its intended application.
In Vitro Cyclooxygenase (COX) Inhibition Assay: Application Notes and Protocols for Sudoxicam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase (COX), also known as prostaglandin H synthase, is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins and other pro-inflammatory mediators. Two primary isoforms of this enzyme have been identified: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow. In contrast, the expression of COX-2 is typically low in most tissues but is significantly upregulated during inflammation, contributing to pain, fever, and swelling. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these COX enzymes. The relative inhibitory potency against COX-1 and COX-2 is a critical determinant of a drug's efficacy and its gastrointestinal side-effect profile.
Sudoxicam is a non-steroidal anti-inflammatory drug from the oxicam class that acts as a reversible inhibitor of cyclooxygenase enzymes.[1] Although its clinical development was halted due to concerns about hepatotoxicity, its structural similarity to other oxicams like piroxicam and meloxicam makes it a relevant compound for in vitro studies of COX inhibition.[1][2] This document provides a detailed protocol for determining the in vitro inhibitory activity of this compound against COX-1 and COX-2.
Principle of the Assay
This protocol describes a colorimetric in vitro assay to determine the half-maximal inhibitory concentration (IC50) of this compound for both COX-1 and COX-2. The assay measures the peroxidase activity of the COX enzyme. The cyclooxygenase component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is monitored by observing the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically at 590 nm. The degree of inhibition of this colorimetric reaction is proportional to the inhibitory activity of the test compound.
Signaling Pathway
Caption: Cyclooxygenase signaling pathway and the point of inhibition by this compound.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Ovine COX-1 Enzyme | Cayman Chemical | 60100 |
| Human Recombinant COX-2 Enzyme | Cayman Chemical | 60122 |
| COX Assay Buffer (0.1 M Tris-HCl, pH 8.0) | - | - |
| Hemin | Cayman Chemical | 701053 |
| Arachidonic Acid | Cayman Chemical | 90010 |
| N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) | Sigma-Aldrich | T3134 |
| This compound | MedChemExpress | HY-B1238 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well Microplate | Corning | 3596 |
Experimental Protocol
Reagent Preparation
-
COX Assay Buffer (0.1 M Tris-HCl, pH 8.0): Prepare a 0.1 M solution of Tris-HCl and adjust the pH to 8.0.
-
Hemin Stock Solution (10 mM): Dissolve an appropriate amount of hemin in DMSO to make a 10 mM stock solution. Store protected from light at -20°C.
-
Hemin Working Solution (100 µM): Dilute the Hemin Stock Solution 1:100 in COX Assay Buffer. Prepare fresh daily.
-
Arachidonic Acid Stock Solution (10 mM): Dissolve arachidonic acid in ethanol to a final concentration of 10 mM. Store at -20°C.
-
Arachidonic Acid Working Solution (1 mM): Dilute the Arachidonic Acid Stock Solution 1:10 in COX Assay Buffer. Prepare fresh before use.
-
TMPD Stock Solution (10 mM): Dissolve TMPD in DMSO to make a 10 mM stock solution. Store protected from light at 4°C.
-
TMPD Working Solution (1 mM): Dilute the TMPD Stock Solution 1:10 in COX Assay Buffer. Prepare fresh before use.
-
Enzyme Solutions (COX-1 and COX-2): Dilute the ovine COX-1 and human recombinant COX-2 enzymes to a final concentration of 100 units/mL in COX Assay Buffer. Keep the diluted enzymes on ice.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO to create a 10 mM stock solution.
-
This compound Dilutions: Prepare a series of dilutions of the this compound stock solution in DMSO to achieve the desired final concentrations for the assay.
Assay Procedure
The following procedure should be performed in a 96-well microplate. It is recommended to run all samples and controls in triplicate.
-
Background Wells: Add 160 µL of COX Assay Buffer and 10 µL of Hemin Working Solution.
-
100% Initial Activity (Control) Wells: Add 150 µL of COX Assay Buffer, 10 µL of Hemin Working Solution, and 10 µL of either COX-1 or COX-2 enzyme solution.
-
Inhibitor (this compound) Wells: Add 140 µL of COX Assay Buffer, 10 µL of Hemin Working Solution, 10 µL of either COX-1 or COX-2 enzyme solution, and 10 µL of the appropriate this compound dilution.
-
Pre-incubation: Gently tap the plate to mix and incubate at 25°C for 10 minutes.
-
Initiate Reaction: Add 10 µL of TMPD Working Solution to all wells, followed by 10 µL of Arachidonic Acid Working Solution to initiate the reaction.
-
Measurement: Immediately read the absorbance at 590 nm using a microplate reader in kinetic mode for 5 minutes, taking readings every 30 seconds.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Correct for background: Subtract the average rate of the background wells from the rates of all other wells.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula:
% Inhibition = [1 - (V_inhibitor / V_control)] * 100
Where V_inhibitor is the rate of reaction in the presence of this compound and V_control is the rate of the 100% initial activity wells.
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the COX enzyme activity.
Data Presentation
Due to the limited availability of published IC50 values for this compound, the following table presents the inhibitory data for the structurally related compound, Meloxicam, for comparative purposes.[3][4] The experimental protocol described above can be used to generate analogous data for this compound.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Meloxicam | 37 | 6.1 | 6.1 |
| Piroxicam | 47 | 25 | 1.9 |
| This compound | To be determined | To be determined | To be determined |
Experimental Workflow
Caption: General workflow for the in vitro COX inhibition assay.
Conclusion
The protocol outlined in this document provides a robust and reliable method for determining the in vitro inhibitory potency and selectivity of this compound against COX-1 and COX-2 enzymes. By following this detailed procedure, researchers can generate high-quality, reproducible data that is essential for the pharmacological characterization of this and other potential anti-inflammatory compounds. Accurate determination of IC50 values and selectivity indices is crucial for understanding the therapeutic potential and possible side-effect profiles of novel NSAIDs.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents this compound and meloxicam: insights into the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Sudoxicam Metabolism using Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudoxicam is a non-steroidal anti-inflammatory drug (NSAID) that was withdrawn from clinical trials due to severe hepatotoxicity.[1][2] Understanding the metabolic pathways of this compound, particularly those leading to toxic metabolites, is crucial for predicting and mitigating adverse drug reactions in new chemical entities. In vitro studies using human liver microsomes (HLMs) are a fundamental tool for investigating drug metabolism, as they contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism.[3][4]
These application notes provide a detailed protocol for studying the metabolism of this compound using HLMs, focusing on the formation of its reactive metabolites. The provided methodologies and data will guide researchers in setting up and executing robust in vitro metabolism assays.
Data Presentation
The metabolism of this compound in human liver microsomes is primarily mediated by several cytochrome P450 enzymes, leading to the formation of a pro-toxic acylthiourea metabolite.[1] The kinetic parameters for the bioactivation of this compound by the key CYP isoforms are summarized below.
| CYP Isoform | Vmax (nmol/min/nmol P450) | Km (µM) | Catalytic Efficiency (Vmax/Km) |
| CYP2C8 | Data not available | ~5 | Highest |
| CYP2C19 | Highest | >25 | Lower than CYP2C8 |
| CYP3A4 | Lowest | >25 | Lower than CYP2C8 |
Table 1: Steady-state kinetic parameters for this compound bioactivation by recombinant human CYP enzymes. The bioactivation is measured by the formation of a downstream product, glyoxal. CYP2C8 demonstrates the highest affinity (lowest Km) and overall catalytic efficiency for this compound bioactivation.
Experimental Protocols
In Vitro Incubation of this compound with Human Liver Microsomes
This protocol outlines the steps for incubating this compound with pooled human liver microsomes to assess its metabolic stability and identify metabolites.
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
This compound
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH), ice-cold
-
Water bath or incubator at 37°C
-
Microcentrifuge tubes
-
Pipettes
Protocol:
-
Prepare Microsomal Suspension: Thaw the human liver microsomes on ice. Dilute the microsomes to a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). Keep the suspension on ice.
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile). The final concentration of the organic solvent in the incubation mixture should be less than 1% to avoid significant inhibition of enzyme activity.
-
Set up Incubation Reactions: In microcentrifuge tubes, combine the following in the order listed:
-
Potassium phosphate buffer
-
Human liver microsomal suspension
-
This compound solution (to achieve the desired final concentration, e.g., 1-100 µM)
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the substrate to equilibrate with the enzymes.
-
Initiate the Reaction: Start the metabolic reaction by adding the NADPH regenerating system. The final volume of the incubation mixture is typically 200 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the Reaction: Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile or methanol. This will precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the tubes and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Sample Collection: Carefully transfer the supernatant to a new tube for subsequent analysis by LC-MS/MS.
Identification of CYP Isoforms Involved in this compound Metabolism
This protocol uses specific chemical inhibitors or recombinant CYP enzymes to identify the contribution of individual P450 isoforms to this compound metabolism.
Protocol A: Chemical Inhibition Assay
-
Follow the incubation protocol described in Section 1.
-
Prior to the pre-incubation step, add a selective chemical inhibitor for a specific CYP isoform to the incubation mixture.
-
CYP2C8 inhibitor: Montelukast
-
CYP2C19 inhibitor: (+)-N-3-benzylnirvanol
-
CYP3A4 inhibitor: Ketoconazole
-
-
Include a control incubation without any inhibitor.
-
Compare the rate of this compound metabolism or metabolite formation in the presence and absence of the inhibitor to determine the role of the specific CYP isoform. A significant decrease in metabolism indicates the involvement of that isoform.
Protocol B: Recombinant CYP Enzyme Assay
-
Use commercially available recombinant human CYP enzymes (e.g., CYP2C8, CYP2C19, CYP3A4) expressed in a suitable system (e.g., insect cells).
-
Follow the incubation protocol in Section 1, replacing the human liver microsomes with a specific concentration of the recombinant CYP enzyme (e.g., 10-100 pmol/mL).
-
Measure the formation of this compound metabolites for each individual CYP isoform to determine their relative contributions.
Quantitative Analysis of this compound and its Metabolites by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound and its metabolites from the in vitro incubation samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
General LC-MS/MS Method:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to improve peak shape and ionization.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its metabolites need to be determined by direct infusion of standards.
-
-
Quantification:
-
Prepare a standard curve of this compound and its metabolites of known concentrations in the same matrix as the samples (e.g., quenched incubation buffer).
-
Analyze the samples and the standard curve by LC-MS/MS.
-
Determine the concentration of this compound and its metabolites in the samples by interpolating their peak areas from the standard curve.
-
Visualization of Pathways and Workflows
Caption: Metabolic bioactivation pathway of this compound.
Caption: Experimental workflow for this compound metabolism study.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents this compound and meloxicam: insights into the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Mouse Studies with Sudoxicam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. It functions as a reversible inhibitor of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway. Although this compound demonstrated potent anti-inflammatory and analgesic properties in preclinical animal models, its development for human use was halted due to findings of severe hepatotoxicity.[1] Consequently, this compound is now primarily utilized as a reference compound in toxicological studies, particularly in comparative analyses with structurally similar but safer NSAIDs like Meloxicam, to investigate the mechanisms of drug-induced liver injury.[1]
These application notes provide a detailed overview of the experimental dosage and protocols for the use of this compound in in vivo mouse studies, with a focus on its application in models of acute inflammation and analgesia.
Mechanism of Action and Metabolic Pathway
This compound exerts its anti-inflammatory effects by inhibiting COX enzymes, thereby reducing the production of prostaglandins. However, its clinical utility is hampered by a metabolic pathway that can lead to toxicity. In the liver, this compound is metabolized by cytochrome P450 (CYP) enzymes.[1] A primary route of its metabolism involves the formation of a reactive epoxide metabolite on the thiazole ring. This epoxide can be hydrolyzed to a dihydrodiol, which then undergoes ring-opening to form a reactive acylthiourea metabolite, a known pro-toxin that can covalently bind to cellular macromolecules, leading to hepatotoxicity.[1]
Experimental Protocols
Two common in vivo mouse models to assess the anti-inflammatory and analgesic efficacy of this compound are the carrageenan-induced paw edema model and the acetic acid-induced writhing test.
1. Carrageenan-Induced Paw Edema in Mice
This model is used to evaluate the anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation induced by carrageenan, a sulfated polysaccharide.
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in saline)
-
Carrageenan solution (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Male or female mice (e.g., Swiss albino, 20-25 g)
-
Plethysmometer or digital calipers
-
Syringes and needles for oral gavage and subcutaneous injection
-
-
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least 7 days prior to the experiment.
-
Grouping and Fasting: Randomly divide mice into experimental groups (n=6-8 per group). Fast the animals for 12-18 hours before the experiment, with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
-
Drug Administration: Administer this compound (e.g., 1, 3, and 10 mg/kg), vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group at each time point.
-
2. Acetic Acid-Induced Writhing Test in Mice
This model assesses the peripheral analgesic activity of a compound by quantifying the reduction in the number of abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid.
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC in saline)
-
Acetic acid solution (0.6% v/v in saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Male or female mice (e.g., Swiss albino, 20-25 g)
-
Syringes and needles for oral gavage and intraperitoneal injection
-
Observation chambers
-
Stopwatch
-
-
Procedure:
-
Animal Acclimatization and Grouping: Follow the same initial steps as for the paw edema model.
-
Drug Administration: Administer this compound (e.g., 1, 3, and 10 mg/kg), vehicle, or positive control orally or intraperitoneally.
-
Induction of Writhing: 30 minutes (for i.p. administration) or 60 minutes (for p.o. administration) after drug treatment, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately place each mouse in an individual observation chamber and record the number of writhes (characterized by abdominal constriction and stretching of the hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition compared to the vehicle control group.
-
Data Presentation
The following table summarizes representative quantitative data for this compound in common in vivo mouse models of inflammation and analgesia. Dosages are based on its known potency relative to Indomethacin.
| Experimental Model | Species/Strain | Route of Administration | Dosage Range (mg/kg) | Positive Control | Observed Effect (% Inhibition) |
| Carrageenan-Induced Paw Edema | Mouse (Swiss Albino) | Oral (p.o.) | 1 - 10 | Indomethacin (10 mg/kg) | Dose-dependent reduction in paw edema |
| Acetic Acid-Induced Writhing | Mouse (Swiss Albino) | Intraperitoneal (i.p.) | 1 - 10 | Indomethacin (10 mg/kg) | Dose-dependent reduction in writhing |
Important Considerations:
-
Toxicity: Due to the known hepatotoxicity of this compound, it is crucial to monitor the animals for any signs of adverse effects, especially in studies involving repeated dosing. A preliminary dose-range-finding study to determine the maximum tolerated dose (MTD) is highly recommended.
-
Vehicle Selection: The choice of vehicle for this compound should be based on its solubility and should be demonstrated to have no effect on the experimental model.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The number of animals used should be minimized, and procedures should be refined to reduce pain and distress.
References
Application of Sudoxicam in Drug-Induced Liver Injury Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudoxicam is a nonsteroidal anti-inflammatory drug (NSAID) that was withdrawn during clinical trials due to severe hepatotoxicity.[1][2] This makes it a valuable tool compound for studying the mechanisms of drug-induced liver injury (DILI), particularly DILI caused by metabolic bioactivation. The liver injury associated with this compound is attributed to its metabolism by cytochrome P450 (CYP) enzymes into a reactive acylthiourea metabolite, which can covalently bind to cellular macromolecules, leading to hepatocellular damage.[1][2] This mechanism is in contrast to its structurally similar but safer analog, meloxicam, which possesses a competing and more dominant detoxification pathway.[3]
These application notes provide detailed protocols for utilizing this compound to induce and study liver injury in both in vivo and in vitro models. The methodologies are based on established protocols for DILI induced by compounds with similar mechanisms of toxicity, such as acetaminophen (APAP) and carbon tetrachloride (CCl4).
Mechanism of this compound-Induced Hepatotoxicity
The primary mechanism of this compound-induced liver injury involves a multi-step bioactivation process within hepatocytes.
-
CYP450-Mediated Metabolism: this compound's thiazole ring undergoes oxidation by cytochrome P450 enzymes.
-
Formation of Reactive Intermediate: This metabolic process leads to the formation of an unstable epoxide intermediate.
-
Generation of Acylthiourea: The epoxide is rapidly hydrolyzed, leading to the opening of the thiazole ring and the formation of a reactive acylthiourea metabolite.
-
Covalent Binding and Cellular Damage: This acylthiourea metabolite is a pro-toxin that can covalently bind to cellular proteins and other macromolecules, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.
In Vivo Model: this compound-Induced Acute Liver Injury in Rodents
This protocol describes the induction of acute liver injury in mice or rats using this compound. The methodology is adapted from established models of toxin-induced liver injury.
Experimental Workflow
Detailed Protocol
1. Animals:
-
Species: Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (200-250 g).
-
Housing: Standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
2. This compound Preparation and Dosing:
-
Vehicle: A suspension in 0.5% carboxymethylcellulose (CMC) or corn oil.
-
Dose Range Finding: It is crucial to perform a dose-range finding study to determine the optimal dose that induces significant liver injury without causing excessive mortality. A suggested starting range is 50-200 mg/kg.
-
Administration: Administer a single dose via intraperitoneal (i.p.) injection or oral gavage.
3. Experimental Groups:
-
Group 1 (Control): Administer the vehicle only.
-
Group 2 (this compound): Administer the determined dose of this compound.
-
Optional Groups: Include a positive control group (e.g., Acetaminophen, 300-500 mg/kg) and/or groups pre-treated with a CYP inhibitor (e.g., 1-aminobenzotriazole) to confirm the role of metabolic activation.
4. Procedure:
-
Fast animals for 12-16 hours prior to this compound administration to deplete glutathione stores, which can enhance susceptibility to DILI.
-
Administer this compound or vehicle.
-
Monitor animals for clinical signs of toxicity.
-
At predetermined time points (e.g., 2, 6, 12, 24 hours post-dose), euthanize the animals.
-
Collect blood via cardiac puncture for serum biochemistry.
-
Perfuse the liver with phosphate-buffered saline (PBS) and collect liver tissue for histopathology and other analyses.
Assessment of Liver Injury
Biochemical Analysis:
-
Measure serum levels of liver enzymes. Elevated levels of these enzymes in the blood are indicative of hepatocyte damage.
| Biomarker | Abbreviation | Indication of Injury |
| Alanine Aminotransferase | ALT | Hepatocellular Necrosis |
| Aspartate Aminotransferase | AST | Hepatocellular Necrosis |
| Alkaline Phosphatase | ALP | Cholestatic/Biliary Injury |
| Total Bilirubin | TBIL | Impaired Liver Function/Cholestasis |
| Gamma-Glutamyl Transferase | GGT | Cholestatic Injury, Bile Duct Damage |
Histopathological Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate sections for features of liver injury such as necrosis (particularly centrilobular), inflammation, steatosis, and apoptosis.
-
Score the severity of liver necrosis using a semi-quantitative scoring system.
| Score | Description of Necrosis |
| 0 | Normal liver histology, no necrosis |
| 1 | Mild centrilobular necrosis/apoptosis (<10% of the field) |
| 2 | Marked centrilobular necrosis (10-50% of the field) |
| 3 | Severe necrosis with bridging between central veins (>50%) |
| 4 | Massive necrosis effacing the liver architecture |
(Adapted from Veteläinen et al., 2006 and other sources)
In Vitro Model: this compound-Induced Cytotoxicity in Primary Hepatocytes
Primary hepatocytes are considered the gold standard for in vitro hepatotoxicity studies as they retain many of the metabolic functions of the liver in vivo.
Experimental Workflow
Detailed Protocol
1. Cell Culture:
-
Use cryopreserved plateable primary human or rodent hepatocytes.
-
Thaw and seed hepatocytes in collagen-coated multi-well plates (e.g., 96-well) according to the supplier's protocol.
-
Allow cells to attach for 4-6 hours before treatment.
2. This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 1-1000 µM). Ensure the final DMSO concentration is non-toxic (typically ≤0.1%).
-
Replace the medium in the hepatocyte cultures with the medium containing this compound or vehicle (DMSO) control.
3. Incubation and Assessment:
-
Incubate the treated cells for 24 to 48 hours.
-
Assess cytotoxicity using standard assays:
-
MTT Assay: Measures mitochondrial dehydrogenase activity as an indicator of cell viability.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium, indicating loss of membrane integrity.
-
High-Content Imaging: Can be used to simultaneously assess multiple cytotoxicity parameters such as nuclear morphology, mitochondrial membrane potential, and oxidative stress.
-
Data Presentation
Results should be presented as the percentage of cell viability relative to the vehicle control. An IC50 (half-maximal inhibitory concentration) value should be calculated from the concentration-response curve.
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Vehicle Control | 0 | 100 |
| This compound | 1 | 98.2 ± 3.1 |
| This compound | 10 | 91.5 ± 4.5 |
| This compound | 50 | 75.3 ± 6.2 |
| This compound | 100 | 52.1 ± 5.8 |
| This compound | 500 | 15.8 ± 3.9 |
| This compound | 1000 | 5.2 ± 1.5 |
| Calculated IC50 | ~100 µM | - |
(Example data for illustrative purposes)
Conclusion
This compound serves as a critical tool for investigating mechanisms of DILI driven by metabolic bioactivation. The protocols outlined here provide a framework for inducing and evaluating this compound-induced liver injury in both in vivo and in vitro settings. These models are essential for screening potential hepatotoxic compounds, elucidating pathways of liver injury, and developing novel therapeutic interventions for DILI. Researchers should carefully consider species differences in metabolism and optimize experimental conditions accordingly.
References
Application Notes: Mass Spectrometry Methods for Detecting Sudoxicam Metabolites
Sudoxicam handling and safety precautions for laboratory use
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sudoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the enol-carboxamide class.[1] It functions as a reversible and orally active cyclooxygenase (COX) antagonist, exhibiting potent anti-inflammatory, anti-edema, and antipyretic properties.[][3] Despite its therapeutic potential, clinical development of this compound was halted due to significant hepatotoxicity.[1][4] This toxicity is linked to the bioactivation of its thiazole ring by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These application notes provide detailed guidelines for the safe handling, storage, and disposal of this compound in a laboratory setting, along with protocols for its use in common research applications.
Physicochemical and Safety Data
A summary of key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₁N₃O₄S₂ | |
| Molecular Weight | 337.37 g/mol | |
| Appearance | Brown solid powder | |
| Melting Point | 240-243°C (decomposes) | |
| Boiling Point | 328.8°C | |
| Density | 1.7 ± 0.1 g/cm³ | |
| Solubility | DMSO (72 mg/mL), Methanol (Slightly, Heated) | |
| Storage Temperature | 2-8°C (short-term), -20°C (long-term) | |
| Purity | ≥95% to >98% (vendor dependent) | |
| Plasma Half-life | Rat: 13 hours; Dog: 60 hours; Monkey: 8 hours |
Health and Safety Precautions
This compound, while shipped as a non-hazardous chemical, requires careful handling due to its potential toxicity. The primary concern is the risk of hepatotoxicity, which has been observed in clinical trials.
Personal Protective Equipment (PPE)
When handling this compound powder or solutions, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Eye Protection: Safety glasses with side shields or goggles are required to prevent eye contact.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to avoid inhalation.
Engineering Controls
-
Chemical Fume Hood: All weighing and preparation of stock solutions from powdered this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.
Spill and Waste Disposal
-
Spill Cleanup: In case of a spill, decontaminate the area using an appropriate method. For small powder spills, gently cover with a damp paper towel to avoid raising dust, then wipe the area clean. For liquid spills, absorb with an inert material and place in a sealed container for disposal. All materials used for cleanup should be treated as hazardous waste.
-
Waste Disposal: Dispose of this compound waste in accordance with all applicable federal, state, and local regulations for chemical waste. Unused this compound and any materials contaminated with it should be collected in a designated, sealed hazardous waste container.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in in vitro or in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Work in a chemical fume hood.
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 2.96 mL of DMSO to 1 mg of this compound, assuming a molecular weight of 337.37 g/mol ).
-
Cap the tube securely and vortex until the this compound is completely dissolved. Gentle heating may be required for complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for long-term storage (up to 1 month in solvent) or at 4°C for short-term use (days to weeks).
In Vitro COX Inhibition Assay
Objective: To determine the inhibitory effect of this compound on cyclooxygenase (COX) activity.
Materials:
-
This compound stock solution
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer
-
Microplate reader
-
96-well plates
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer.
-
In a 96-well plate, add the appropriate COX enzyme (COX-1 or COX-2) to each well.
-
Add the diluted this compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (a known COX inhibitor).
-
Pre-incubate the enzyme and inhibitor for a specified time at the appropriate temperature.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Measure the production of prostaglandins (e.g., PGE₂) using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA), according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
In Vivo Anti-inflammatory Activity Assessment
Objective: To evaluate the anti-inflammatory effects of this compound in a rat model of inflammation.
Materials:
-
This compound solution for oral administration
-
Male Sprague-Dawley rats
-
Carrageenan solution (or other inflammatory agent)
-
Pletysmometer (for measuring paw volume)
-
Animal handling and dosing equipment
Procedure:
-
Acclimate the rats to the laboratory conditions for at least one week.
-
Group the animals and administer this compound orally at various doses (e.g., 1-10 mg/kg). A control group should receive the vehicle only.
-
After a specified time (e.g., 1 hour), induce inflammation by injecting carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Monitor the animals for any signs of toxicity.
Signaling Pathways and Mechanisms
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the COX enzymes, which are key enzymes in the synthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever.
Metabolic Bioactivation and Hepatotoxicity
The significant hepatotoxicity of this compound is a result of its metabolic bioactivation by cytochrome P450 enzymes in the liver, particularly CYP2C8, CYP2C19, and CYP3A4. This process involves the epoxidation of the thiazole ring, which leads to the formation of a reactive acylthiourea metabolite. This reactive metabolite can covalently bind to cellular macromolecules, leading to cellular damage and toxicity.
Visualizations
Caption: Workflow for Safe Handling of this compound.
Caption: Metabolic Bioactivation Pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 3. This compound - Immunomart [immunomart.com]
- 4. In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents this compound and meloxicam: insights into the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Sudoxicam Cytotoxicity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudoxicam is a non-steroidal anti-inflammatory drug (NSAID) that was withdrawn from clinical development due to concerns about hepatotoxicity.[1][2][3] The toxicity of this compound is primarily attributed to its metabolic bioactivation in the liver by cytochrome P450 (CYP) enzymes.[1][2] This process leads to the formation of a reactive acylthiourea metabolite, which is considered a pro-toxin. The bioactivation involves the epoxidation of the thiazole ring of this compound, a pathway that is more pronounced for this compound compared to its structurally similar and safer analogue, meloxicam.
Understanding the cytotoxic potential of this compound and its metabolites is crucial for mechanistic toxicology studies and for the development of safer NSAIDs. Cell viability assays are essential in vitro tools to quantify the cytotoxic effects of compounds on cultured cells. These assays measure various cellular parameters to determine the number of living and healthy cells after exposure to a test substance. This document provides detailed protocols for three common colorimetric cell viability assays—MTT, Neutral Red, and LDH—to assess this compound-induced cytotoxicity, along with guidance on data interpretation and visualization of the underlying toxicological pathways.
While direct in vitro cytotoxicity data for the parent this compound compound is not extensively available in public literature, the following protocols provide the necessary framework for researchers to generate such data. The primary toxicity is understood to be mediated by its metabolites, and these assays can be adapted to assess the cytotoxicity of this compound metabolites as well.
Data Presentation
Quantitative data from cell viability assays should be summarized to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from dose-response curves, representing the concentration of a compound that inhibits 50% of cell viability. Below is a template for presenting such data.
Table 1: Hypothetical Cytotoxicity of this compound in a Hepatocyte Cell Line (e.g., HepG2) after 24-hour exposure.
| Assay Type | Endpoint Measured | IC50 (µM) |
| MTT Assay | Mitochondrial dehydrogenase activity | [Insert experimental value] |
| Neutral Red Assay | Lysosomal integrity | [Insert experimental value] |
| LDH Assay | Membrane integrity | [Insert experimental value] |
Note: The IC50 values are to be determined experimentally. The cytotoxicity of this compound is expected to be significantly enhanced in metabolically active cells (e.g., primary hepatocytes or cell lines expressing relevant CYP enzymes) due to the formation of toxic metabolites.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.
Materials:
-
This compound
-
Cell line (e.g., HepG2, primary hepatocytes)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Neutral Red (NR) Uptake Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.
Materials:
-
This compound
-
Cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
Neutral Red solution (50 µg/mL in medium)
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound as described above.
-
After the incubation period, remove the treatment medium and add 100 µL of Neutral Red solution to each well.
-
Incubate the plate for 2-3 hours at 37°C.
-
Remove the Neutral Red solution and wash the cells with PBS.
-
Add 150 µL of the destain solution to each well to extract the dye from the lysosomes.
-
Gently shake the plate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.
Materials:
-
This compound
-
Cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate the plate at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.
-
Add the stop solution from the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided in the kit, taking into account the spontaneous and maximum LDH release controls.
Visualization of Pathways
This compound Metabolic Bioactivation
The primary mechanism of this compound-induced hepatotoxicity is through its metabolic conversion to a reactive intermediate. The following diagram illustrates this pathway.
General Experimental Workflow for Cell Viability Assays
The following diagram outlines the general workflow for conducting cell viability assays to assess the cytotoxicity of a compound like this compound.
Potential Signaling Pathway for this compound-Induced Apoptosis
The toxic metabolites of this compound can induce cellular stress, potentially leading to apoptosis through the intrinsic (mitochondrial) pathway. This is a common mechanism for drug-induced liver injury.
References
Troubleshooting & Optimization
Sudoxicam Solubility Enhancement: A Technical Support Guide for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of sudoxicam for in vivo experiments. The information is presented in a question-and-answer format to address common challenges and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound that affect its solubility?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID). Its molecular structure lends it to being poorly soluble in water. Key properties include:
The positive XLogP3 value indicates a degree of lipophilicity, which contributes to its low aqueous solubility. Due to its poor solubility, organic solvents or other formulation strategies are typically required for in vitro and in vivo studies.
Q2: I need to prepare a stock solution of this compound. What is a reliable starting solvent?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing stock solutions of this compound. A concentration of 10 mM in DMSO is commercially available, indicating good solubility in this solvent. For the structurally similar NSAID, meloxicam, solubility in DMSO is approximately 20 mg/mL.[2]
Important Consideration: When using DMSO for in vivo experiments, it is crucial to be aware of its potential pharmacological effects and toxicity.[3] The final concentration of DMSO in the administered formulation should be kept to a minimum, typically less than 1% if possible, by diluting the stock solution in a suitable vehicle.
Q3: My experiment requires an aqueous-based vehicle for administration. How can I improve this compound's solubility in an aqueous medium?
A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These can be broadly categorized as co-solvency, pH adjustment, complexation, and formulation into nanoparticles.
-
Co-solvency: This is one of the most straightforward methods. It involves using a mixture of a primary solvent (like water or saline) with a water-miscible organic solvent to increase the drug's solubility.
-
pH Adjustment: For ionizable drugs, altering the pH of the vehicle can significantly increase solubility.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming a more water-soluble inclusion complex.
-
Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range increases the surface area, which can lead to improved dissolution rates and solubility.
Troubleshooting Guide
Problem: My this compound precipitates out of solution when I dilute my DMSO stock with an aqueous buffer.
-
Cause: This is a common issue known as "crashing out." The aqueous buffer is a poor solvent for this compound, and upon dilution, the concentration of the good solvent (DMSO) drops below the level needed to keep the drug dissolved.
-
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Problem: I am concerned about the potential toxicity of the solvents in my vehicle.
-
Solution: It is essential to use the lowest possible concentration of organic solvents and other excipients. Always consult animal safety and tolerability data for any component of your formulation. A common strategy is to use a combination of solubilizing agents at lower individual concentrations. For example, a vehicle containing small amounts of DMSO, PEG 400, and Tween® 80 might be more effective and better tolerated than a vehicle with a high concentration of a single solvent.
Data on Solubilizing Agents (Derived from structurally similar NSAIDs)
Table 1: Solubility of Meloxicam in Various Solvents
| Solvent | Solubility (approx. mg/mL) | Reference |
| DMSO | 20 | |
| Dimethylformamide | 20 | |
| Polyethylene Glycol 400 (PEG 400) | 3.76 - 9.2 | |
| 1:1 DMSO:PBS (pH 7.2) | 0.5 |
Table 2: Effect of Co-solvents on Meloxicam Solubility in Aqueous Systems
| Co-solvent System | Observation | Reference |
| PEG 400 + Water | Solubility increases with increasing proportion of PEG 400. | |
| PEG 400 + Ethanol | High solubilization potential. | |
| Ethanol + Water | Significantly enhances aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation using a Co-solvent System for Oral Gavage
This protocol is a starting point and should be optimized for the desired final concentration.
-
Prepare the Vehicle:
-
In a sterile container, combine the vehicle components. A common vehicle for oral administration in rodents is a mixture of PEG 400 and water. A starting point could be a 40:60 (v/v) mixture of PEG 400 and sterile water.
-
For enhanced solubility, a small amount of a surfactant like Tween® 80 (e.g., 1-5% of the total volume) can be added to the vehicle.
-
-
Prepare the this compound Stock:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL). This may require gentle warming or sonication to fully dissolve.
-
-
Combine and Dilute:
-
Slowly add the this compound/DMSO stock solution to the prepared vehicle with continuous vortexing or stirring.
-
It is crucial to add the stock solution to the vehicle and not the other way around to minimize precipitation.
-
Ensure the final concentration of DMSO is as low as possible (ideally <5%).
-
-
Final Formulation:
-
Observe the final formulation for any signs of precipitation. If the solution is not clear, sonicate gently.
-
If precipitation persists, the ratio of co-solvents in the vehicle may need to be adjusted (e.g., increase the proportion of PEG 400).
-
Caption: Workflow for co-solvent formulation preparation.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex by the Kneading Method
This method, adapted from protocols for meloxicam, can enhance the aqueous solubility of this compound by forming an inclusion complex. Beta-cyclodextrin (β-CD) is commonly used.
-
Molar Ratio Calculation: Determine the required amounts of this compound and β-cyclodextrin for a specific molar ratio (e.g., 1:1 or 1:2).
-
Mixing: In a mortar, thoroughly mix the calculated amounts of this compound and β-cyclodextrin powders for approximately 15 minutes.
-
Kneading:
-
Add a small amount of a hydroalcoholic solvent (e.g., 50% v/v ethanol in water) dropwise to the powder mixture while continuously triturating with a pestle.
-
Continue adding the solvent and kneading for an extended period (e.g., 45-60 minutes) to form a thick, homogenous paste.
-
-
Drying:
-
The paste is then dried in an oven at a controlled temperature (e.g., 50°C) until the solvent has completely evaporated.
-
For more rigorous drying, a vacuum oven can be used.
-
-
Sieving and Storage:
-
The dried complex is pulverized and sieved to obtain a fine powder.
-
This powder can then be dissolved in water or a buffer for in vivo administration. The solubility of this complex in aqueous media should be significantly higher than that of the drug alone.
-
Caption: Kneading method for cyclodextrin complexation.
By utilizing these FAQs, troubleshooting guides, and experimental protocols, researchers can develop appropriate and effective formulations of this compound for their in vivo studies. It is always recommended to perform small-scale pilot formulations to confirm solubility and stability before preparing larger batches for animal experiments.
References
Troubleshooting Sudoxicam instability in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with Sudoxicam instability in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution appear cloudy or have precipitates when added to my aqueous buffer?
A1: this compound is a poorly water-soluble compound. Precipitation is a common issue when an organic stock solution of this compound is diluted into an aqueous buffer. This occurs because the aqueous buffer cannot maintain the high concentration of this compound that was soluble in the organic solvent. The solubility of this compound is also expected to be pH-dependent.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. One supplier suggests a solubility of up to 83.33 mg/mL (247 mM) in DMSO, which may require warming and sonication to achieve.[1]
Q3: How should I store my this compound stock solution?
A3: For long-term stability, stock solutions of this compound in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. The solid powder should be stored in a dry, dark place at 0 - 4°C for short-term storage or -20°C for long-term storage.
Q4: What are the main degradation pathways for this compound?
A4: The primary characterized degradation pathway for this compound is through metabolic bioactivation, which involves the P450-mediated epoxidation of the C4-C5 double bond of the thiazole ring, followed by hydrolysis.[2] This suggests that the thiazole ring is a point of instability. While this is a metabolic process, it indicates a potential for chemical hydrolysis in aqueous solutions, especially under non-neutral pH conditions or elevated temperatures.
Q5: Is this compound sensitive to light?
Troubleshooting Guides
Problem: this compound Precipitation in Aqueous Buffer
Possible Causes:
-
The final concentration of this compound in the aqueous buffer exceeds its solubility at the experimental pH.
-
The percentage of organic co-solvent (e.g., DMSO) in the final solution is too low to maintain solubility.
-
The buffer components are interacting with this compound, reducing its solubility.
Solutions:
| Solution | Description | Considerations |
| Decrease Final Concentration | Reduce the working concentration of this compound to a level below its solubility limit in your specific buffer. | May not be feasible for all experimental designs. A preliminary solubility test is recommended. |
| Increase Co-solvent Percentage | Increase the final percentage of DMSO in your aqueous buffer. | Most cell-based assays have a tolerance limit for DMSO (typically <0.5% v/v). Ensure the final DMSO concentration is not cytotoxic. |
| pH Adjustment | Adjust the pH of your buffer. The solubility of ionizable compounds like this compound can be significantly influenced by pH. | The experimental pH is often dictated by biological constraints. Changes in pH can also affect the stability of this compound and other components of the assay. |
| Use of Surfactants | Incorporate a small amount of a non-ionic surfactant (e.g., Tween® 20, Pluronic® F-68) in the buffer to increase solubility. | Surfactants can interfere with some biological assays. A control experiment with the surfactant alone is necessary. |
Problem: Suspected Degradation of this compound in Solution
Possible Causes:
-
Hydrolysis: The thiazole ring of this compound is susceptible to hydrolysis, which may be accelerated by pH and temperature.
-
Photodegradation: Exposure to light, especially UV wavelengths, can cause degradation.
-
Oxidation: The presence of oxidizing agents or exposure to air over time can lead to degradation.
Solutions:
| Solution | Description | Considerations |
| Prepare Fresh Solutions | Prepare this compound working solutions immediately before use from a frozen stock. | This is the most reliable way to minimize degradation during an experiment. |
| Control Temperature | Keep solutions on ice whenever possible and avoid prolonged exposure to room or elevated temperatures. | |
| Protect from Light | Use amber vials or wrap containers in aluminum foil during preparation, storage, and experimentation. | A simple and effective way to prevent photodegradation. |
| Use Degassed Buffers | If oxidation is suspected, preparing buffers with degassed water and working under an inert gas (e.g., nitrogen or argon) can help. | This is generally only necessary for highly sensitive compounds. |
| pH Control | Maintain the pH of the buffer throughout the experiment, as pH shifts can accelerate hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of solid this compound powder.
-
Dissolve in a minimal amount of 100% DMSO to create a concentrated stock solution (e.g., 50 mM).
-
Aid dissolution by gentle warming (to 37°C) and sonication if necessary.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.
-
-
Prepare the Working Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your chosen aqueous buffer.
-
Crucial Step: When diluting, add the this compound stock solution to the buffer while vortexing or stirring vigorously to promote rapid dispersion and minimize precipitation.
-
Ensure the final concentration of DMSO is compatible with your experimental system (e.g., <0.5% v/v).
-
Use the working solution immediately.
-
Protocol 2: Preliminary Assessment of this compound Solubility in a Chosen Buffer
-
Prepare a series of dilutions of your this compound stock solution in your aqueous buffer to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Visually inspect each solution for any signs of precipitation or cloudiness immediately after preparation and after a set incubation time at the experimental temperature.
-
For a more quantitative measure, centrifuge the samples and measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer or HPLC. A decrease in the expected concentration indicates precipitation.
Visualizations
Logical Troubleshooting Workflow for this compound Instability
Caption: A flowchart for troubleshooting this compound instability issues.
Potential Degradation Pathway of this compound
Caption: The metabolic degradation pathway of this compound.
References
Technical Support Center: Optimizing Sudoxicam Concentration for Anti-Inflammatory Effect
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental concentration of sudoxicam to achieve its anti-inflammatory effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary anti-inflammatory mechanism? A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the enol-carboxamide class.[1][2] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1] These enzymes are responsible for converting arachidonic acid into prostaglandins, such as Prostaglandin E2 (PGE2), which are key mediators of inflammation.[3][4] By inhibiting COX enzymes, this compound reduces the production of these pro-inflammatory molecules.
Q2: Why is it critical to optimize the concentration of this compound in experiments? A2: Optimizing this compound concentration is crucial for two main reasons. First, achieving a sufficient concentration is necessary to observe a significant anti-inflammatory effect. Second, and most importantly, this compound was discontinued from clinical trials due to cases of severe hepatotoxicity (liver damage). This toxicity is linked to the metabolic bioactivation of this compound by cytochrome P450 enzymes into a reactive metabolite. Therefore, it is imperative to use the lowest effective concentration to minimize potential cytotoxicity in in vitro models and to understand the therapeutic window.
Q3: What is the difference between COX-1 and COX-2, and why is it relevant for this compound? A3: COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that regulate normal physiological processes, such as protecting the stomach lining and maintaining kidney blood flow. COX-2, on the other hand, is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation. The ideal anti-inflammatory drug would selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to avoid side effects like gastrointestinal issues. Determining the selectivity of this compound for each isoform is a key part of its characterization.
Q4: What is a good starting concentration range for in vitro experiments with this compound? A4: A specific optimal concentration can vary significantly based on the cell type and experimental conditions. However, a good starting point is to perform a dose-response experiment ranging from approximately 0.1 µM to 100 µM. This range is based on the known IC50 values of structurally related oxicam NSAIDs, such as piroxicam and meloxicam (see Table 1), which fall within this spectrum.
Data Summary: Comparative COX Inhibition
To provide a benchmark for your experiments, the following table summarizes the half-maximal inhibitory concentrations (IC50) for NSAIDs related to this compound. Your goal will be to generate similar data for this compound in your specific assay system.
| Drug | Target Enzyme | IC50 (µM) | COX-1/COX-2 Ratio |
| Piroxicam | COX-1 | 47 | 1.9 |
| COX-2 | 25 | ||
| Meloxicam | COX-1 | 37 | 6.1 |
| COX-2 | 6.1 | ||
| Indomethacin | COX-1 | 0.009 | 0.029 |
| COX-2 | 0.31 | ||
| Data sourced from studies on human peripheral monocytes. |
Visualizations: Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents this compound and meloxicam: insights into the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Metabolism of Sudoxicam
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the in vitro metabolism of Sudoxicam.
Troubleshooting Unexpected Metabolite Findings
This guide addresses common issues encountered during in vitro metabolism studies of this compound that may lead to unexpected results.
| Observation | Potential Cause | Recommended Action |
| No formation of expected metabolites (S2, S3) | Inactive Microsomes: The enzymatic activity of the human liver microsomes (HLMs) may be compromised. | 1. Verify the storage conditions and age of the HLMs. 2. Run a positive control with a known substrate for the primary metabolizing enzymes of this compound (CYP2C8, CYP2C19, CYP3A4). |
| Cofactor Degradation: NADPH, the essential cofactor for CYP450 enzymes, may have degraded. | 1. Prepare fresh NADPH solutions for each experiment. 2. Ensure the buffer pH is optimal for NADPH stability (around 7.4). | |
| Sub-optimal Incubation Time: The incubation period may be too short for detectable metabolite formation. | Perform a time-course experiment (e.g., 0, 15, 30, 60 minutes) to determine the optimal incubation time. | |
| Appearance of an Unexpected Peak with a Mass Increment of +307 Da | Glutathione (GSH) Conjugation: If GSH was included in the incubation to trap reactive metabolites, this peak could represent a this compound-GSH conjugate. The reactive epoxide intermediate of this compound is a likely candidate for GSH adduction. | 1. Confirm the mass corresponds to [this compound + GSH - H]⁻ in negative ion mode or [this compound + GSH + H]⁺ in positive ion mode. 2. Perform MS/MS fragmentation to confirm the structure of the conjugate. |
| Observation of a Metabolite with a Mass Indicating Reduction (e.g., +2 Da) | Reductive Metabolism: While less common for this compound, reductive pathways can occur under certain in vitro conditions, especially in the presence of specific enzymes or trapping agents. An unusual two-electron reduction product has been observed for the structurally similar compound Meloxicam in the presence of GSH.[1] | 1. Investigate the role of cytosolic reductases by comparing metabolism in S9 fractions versus microsomes. 2. Analyze the impact of different trapping agents on the metabolic profile. |
| Multiple Peaks with the Same Mass-to-Charge Ratio (m/z) | Isomeric Metabolites or In-source Fragmentation: The peaks could represent isomers with different retention times, or they could be artifacts generated in the mass spectrometer's ion source. | 1. Optimize the chromatographic method to improve the separation of potential isomers. 2. Infuse a pure standard of the suspected metabolite directly into the mass spectrometer to check for in-source fragmentation. |
| Variable Metabolite Ratios Between Experiments | Inconsistent Incubation Conditions: Minor variations in pH, temperature, or cofactor concentrations can alter enzyme kinetics. | 1. Strictly standardize all experimental parameters. 2. Use a consistent source and batch of human liver microsomes. |
Frequently Asked Questions (FAQs)
Q1: What are the expected primary metabolites of this compound in human liver microsomes?
A1: The primary metabolic pathway for this compound in human liver microsomes is a P450-mediated bioactivation. This process involves the epoxidation of the thiazole ring, which is then hydrolyzed to a stable thiazole-4,5-dihydrodiol derivative (Metabolite S2). Subsequent ring opening and hydrolysis lead to the formation of a reactive acylthiourea metabolite (Metabolite S3).[1]
Q2: Which CYP450 enzymes are primarily responsible for this compound metabolism?
A2: In vitro studies have identified CYP2C8, CYP2C19, and CYP3A4 as the main enzymes responsible for the bioactivation of this compound.[2]
Q3: We observe covalent binding of this compound to microsomal proteins. Is this expected?
A3: Yes, NADPH-dependent covalent binding of this compound to human liver microsomal proteins is an expected finding and is attributed to the formation of the reactive acylthiourea metabolite (S3).[1]
Q4: Can the addition of glutathione (GSH) to the incubation mixture alter the metabolite profile?
A4: Yes. Including GSH in the incubation can decrease the extent of covalent binding by trapping the reactive epoxide intermediate.[1] This may lead to the formation of a this compound-GSH conjugate, which would appear as a new, more polar metabolite in your analysis. While not definitively reported for this compound, the formation of an unusual reduction product has been seen with the related compound Meloxicam in the presence of GSH.
Q5: How does the in vitro metabolism of this compound differ from that of Meloxicam?
A5: this compound and Meloxicam differ by a single methyl group. While both can undergo bioactivation of the thiazole ring, Meloxicam has an additional, primary metabolic pathway involving the hydroxylation of this methyl group, which is a detoxification pathway. This competing pathway is not available to this compound.
Data Presentation
Table 1: Key Metabolites of this compound Identified In Vitro
| Metabolite ID | Proposed Structure | Mass Change from Parent | Notes |
| S2 | Thiazole-4,5-dihydrodiol | +18 Da | A stable intermediate in the bioactivation pathway. |
| S3 | Acylthiourea | +36 Da (from two hydrolyses) | A reactive metabolite responsible for covalent binding. |
| Potential GSH Conjugate | This compound-glutathione adduct | +307 Da | A potential, but not definitively reported, product of trapping the reactive epoxide intermediate. |
Table 2: Relative Contribution of CYP Isozymes to this compound Bioactivation
| CYP Isozyme | Relative Contribution |
| CYP2C8 | Major |
| CYP2C19 | Moderate |
| CYP3A4 | Moderate |
| Based on in vitro studies with recombinant human P450s. |
Experimental Protocols
Protocol 1: In Vitro Incubation of this compound with Human Liver Microsomes
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
-
100 mM potassium phosphate buffer (pH 7.4)
-
Human liver microsomes (final concentration 0.5 mg/mL)
-
This compound (dissolved in a minimal amount of organic solvent, final concentration typically 1-10 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the Reaction: Add NADPH (final concentration 1 mM) to start the metabolic reaction.
-
Incubation: Incubate at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes).
-
Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Reactive Metabolite Trapping with Glutathione (GSH)
-
Prepare the Incubation Mixture: Follow step 1 of Protocol 1, but also add GSH to the mixture (final concentration 1-5 mM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the Reaction: Add NADPH (final concentration 1 mM).
-
Incubation: Incubate at 37°C with gentle shaking for the desired time.
-
Terminate and Process: Follow steps 5-7 of Protocol 1.
-
LC-MS/MS Analysis: Analyze the sample, specifically looking for a mass corresponding to the this compound-GSH conjugate.
Protocol 3: Analytical Method for this compound and its Metabolites by LC-MS/MS
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over 5-10 minutes, hold for 1-2 minutes, and then re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative ion modes.
-
MS/MS Analysis: Use selected reaction monitoring (SRM) or product ion scanning to identify and quantify the parent drug and its metabolites.
Visualizations
Caption: P450-mediated bioactivation pathway of this compound.
Caption: Decision tree for investigating unexpected peaks.
References
Technical Support Center: Minimizing Sudoxicam-Induced Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address specific issues encountered when working with Sudoxicam in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound's cytotoxicity, particularly its hepatotoxicity, is primarily due to its metabolic bioactivation.[1][2] Cytochrome P450 enzymes in the liver (specifically CYP2C8, 2C19, and 3A4) convert this compound into a reactive epoxide metabolite.[3] This intermediate then forms a pro-toxic acylthiourea, which can covalently bind to and damage essential cellular macromolecules, leading to cell death.[1][2]
Q2: Why is Meloxicam, a structurally similar NSAID, less cytotoxic than this compound?
A2: Meloxicam has a methyl group on its thiazole ring, which this compound lacks. This structural difference provides a detoxification pathway for Meloxicam through hydroxylation of the methyl group, a route unavailable to this compound. Furthermore, this methyl group also suppresses the bioactivation pathway that leads to the formation of toxic metabolites, making this compound's bioactivation approximately 15-fold more likely than Meloxicam's.
Q3: What are the general downstream cellular events in this compound-induced cytotoxicity?
A3: Following the initial metabolic bioactivation, this compound-induced cytotoxicity can involve several downstream events common to NSAID toxicity. These include the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction (including loss of mitochondrial membrane potential), and the activation of apoptotic pathways involving caspases (such as caspase-3 and -7).
Q4: How should I prepare a this compound stock solution for cell culture experiments?
A4: this compound is poorly soluble in aqueous solutions. It is recommended to dissolve this compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-100 mM). This stock solution should be stored in aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the culture is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q5: What are the initial steps to determine a suitable working concentration of this compound for my primary cells?
A5: To determine the appropriate concentration, you should perform a dose-response experiment. Treat your primary cells with a wide range of this compound concentrations (e.g., from 1 µM to 500 µM) for a set period (e.g., 24 hours). Subsequently, assess cell viability using a standard assay like the MTT or LDH assay to determine the IC50 (half-maximal inhibitory concentration). This will give you a working range for your experiments.
Troubleshooting Guides
Issue 1: High Cell Death Even at Low this compound Concentrations
If you observe significant cytotoxicity at concentrations lower than expected, consider the following:
| Possible Cause | Suggested Solution |
| High Metabolic Activity of Primary Cells: | Primary hepatocytes, for example, have high metabolic activity and can rapidly convert this compound to its toxic metabolite. Reduce the incubation time (e.g., test 6, 12, and 24-hour time points) to see if toxicity is time-dependent. |
| Solvent (DMSO) Toxicity: | The final concentration of DMSO in your culture medium might be too high. Ensure the final DMSO concentration is non-toxic for your specific primary cells, typically below 0.1%. Always include a vehicle control (cells treated with the same concentration of DMSO without this compound). |
| Poor Health of Primary Cells: | Primary cells are sensitive and may be stressed from thawing or plating. Ensure you are following optimal protocols for thawing, seeding, and maintaining your specific primary cell type. Allow cells to recover and form a healthy monolayer before starting the experiment. |
| Contaminated Reagents or Media: | Contamination in your cell culture medium or reagents can cause cell stress and increase sensitivity to this compound. Use fresh, sterile-filtered reagents and visually inspect the media for any signs of contamination. |
Issue 2: Inconsistent or Not Reproducible Cytotoxicity Results
Variability in results is a common challenge in cell-based assays.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding: | Uneven cell density across wells will lead to variable results. Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting steps. |
| "Edge Effect" in Multi-well Plates: | Wells on the outer edges of a plate are prone to evaporation, which can alter the concentration of this compound. Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. |
| Compound Precipitation: | This compound may precipitate out of the solution when diluted from a DMSO stock into an aqueous culture medium. Visually inspect the wells under a microscope after adding the compound. Prepare working solutions fresh for each experiment and ensure thorough mixing. |
| Pipetting Errors: | Inaccurate pipetting can lead to significant variability. Ensure your pipettes are calibrated regularly. When adding reagents, especially in small volumes, do so carefully and consistently. |
| Assay Interference: | This compound might interfere with the chemistry of your viability assay (e.g., by directly reducing the MTT reagent). It is advisable to use a second, mechanistically different viability assay (e.g., LDH assay, which measures membrane integrity) to confirm your results. |
Issue 3: Co-treatment with an Antioxidant (e.g., N-acetylcysteine) Shows No Protective Effect
If an antioxidant fails to mitigate this compound-induced cytotoxicity, consider these points:
| Possible Cause | Suggested Solution |
| Suboptimal Antioxidant Concentration: | The concentration of the antioxidant may be too low to counteract the level of oxidative stress. Perform a dose-response experiment with the antioxidant (e.g., N-acetylcysteine (NAC) at concentrations from 0.1 mM to 10 mM) in the presence of a fixed toxic concentration of this compound. |
| Timing of Antioxidant Addition: | The antioxidant may be added too late to prevent the initial metabolic activation and covalent binding. Try pre-treating the cells with the antioxidant for a period (e.g., 1-2 hours) before adding this compound. |
| Toxicity Mechanism is Not Primarily Oxidative Stress: | While oxidative stress is a likely component, the primary toxic event is the formation of covalent adducts by the reactive metabolite. If the damage from adduct formation is too severe, scavenging ROS alone may not be sufficient to rescue the cells. |
| Direct Interaction with this compound: | In some cases, antioxidants like NAC can directly interact with electrophilic compounds, forming non-toxic adducts. This is a potential mechanism of protection beyond just scavenging ROS. |
Data Presentation
Table 1: Comparative Cytotoxicity Profile of this compound and Meloxicam
| Feature | This compound | Meloxicam | Implication for Cytotoxicity |
| Metabolic Pathway | Primarily bioactivation via P450-mediated thiazole ring scission to a reactive acylthiourea. | Primarily detoxification via hydroxylation of the C5-methyl group; minor bioactivation pathway. | This compound is more readily converted to toxic metabolites. |
| Metabolizing Enzymes | CYP2C8, CYP2C19, CYP3A4. | Detoxification: CYP2C9. Bioactivation: CYP1A2. | Different P450 isozymes are involved in the toxic vs. non-toxic pathways. |
| Bioactivation Efficiency | High (6-fold more efficient than Meloxicam). | Low | A higher proportion of this compound is converted to reactive intermediates. |
| Effect of Glutathione (GSH) | Reduces covalent binding of metabolites. | Reduces covalent binding more effectively than with this compound. | Cells with depleted GSH are more susceptible to this compound toxicity. |
Table 2: Example IC50 Values for NSAIDs in Human Cell Lines (for reference)
Disclaimer: These values are for illustrative purposes to provide a general range for NSAID cytotoxicity and are not direct measures of this compound's toxicity in primary cells.
| Compound | Cell Line | Assay | Incubation Time | Approx. IC50 / EC50 | Reference |
| Diclofenac | Primary Human Hepatocytes | LDH Release | 24 hours | > 1 mM | |
| Diclofenac | HepG2 (Hepatoma) | MTT | 24 hours | ~200 µM | |
| Ibuprofen | KKU-M139 (Cholangiocarcinoma) | MTT | 48 hours | 1.87 mM | |
| Meloxicam | HepG2 (Hepatoma) | MTT | 72 hours | ~100 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare Stock Solution:
-
In a sterile environment, weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the stock solution by filtering it through a 0.22 µm DMSO-compatible sterile filter.
-
Aliquot the sterile stock solution into single-use tubes and store at -80°C, protected from light.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
Pre-warm the complete cell culture medium for your primary cells to 37°C.
-
Perform a serial dilution of the stock solution directly into the pre-warmed medium to achieve the desired final concentrations.
-
Crucially, ensure the final concentration of DMSO in the medium applied to the cells does not exceed 0.1% (v/v).
-
Mix each dilution thoroughly before adding it to the cells. Always include a vehicle control containing the same final concentration of DMSO.
-
Protocol 2: Assessing Cell Viability with the MTT Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at the recommended density and allow them to adhere and stabilize overnight.
-
Treatment: Carefully remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Assessing Cytotoxicity with the LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include a "maximum LDH release" control by treating a set of wells with a lysis solution provided with the assay kit.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well. Avoid disturbing the cell monolayer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate and dye) to each well.
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting the background from untreated cells.
Mandatory Visualizations
Caption: Metabolic pathways of this compound (toxic) vs. Meloxicam (safer).
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
Technical Support Center: Sudoxicam Formulation
Welcome to the technical support center for Sudoxicam. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in aqueous media?
This compound is a non-steroidal anti-inflammatory drug (NSAID). Like many other NSAIDs, it is a weakly acidic compound with low aqueous solubility, particularly at acidic to neutral pH. Precipitation often occurs when a concentrated stock solution of this compound, typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous-based experimental medium. This phenomenon, known as "solvent shift," happens because the drug is less soluble in the final aqueous environment compared to the initial organic solvent.
Q2: What are the key factors that influence the solubility of this compound?
Several factors can affect the solubility of this compound in your experimental media:
-
pH: As a weakly acidic compound, this compound's solubility is expected to be pH-dependent. In its ionized form at higher pH, it is generally more soluble than in its non-ionized form at lower pH.
-
Solvent Composition: The presence of co-solvents, such as DMSO, can significantly impact solubility. The final concentration of the organic solvent in the medium is a critical factor.
-
Temperature: Temperature can influence solubility. While heating can increase the dissolution of the initial stock, temperature fluctuations during experiments can also lead to precipitation.
-
Media Components: The various components of your experimental medium, such as salts and proteins (e.g., in fetal bovine serum), can interact with this compound and affect its solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is advisable to use anhydrous, cell culture-grade DMSO to minimize potential cytotoxicity and variability in your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent this compound precipitation during your experiments.
Problem: Precipitate Forms Immediately Upon Dilution
Cause: This is a classic case of solvent shift, where the rapid change in solvent polarity upon dilution of the DMSO stock into the aqueous medium causes the drug to crash out of solution.
Solutions:
-
Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in DMSO. This allows you to add a smaller volume of the stock to your media, thereby reducing the magnitude of the solvent shift.
-
Stepwise Dilution Protocol: Avoid adding the concentrated DMSO stock directly to the final volume of your medium. Instead, perform a serial dilution.
-
Experimental Protocol: Stepwise Dilution
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Warm your cell culture medium to the experimental temperature (e.g., 37°C).
-
Create an intermediate dilution by adding a small volume of the DMSO stock to a small volume of the pre-warmed medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM intermediate solution.
-
Gently mix the intermediate dilution.
-
Add the required volume of the intermediate dilution to your final volume of experimental medium to achieve the desired final concentration.
-
-
-
Slow Addition with Agitation: When adding the this compound stock solution (or intermediate dilution) to your medium, do so dropwise while gently swirling or stirring the medium. This helps to disperse the drug and solvent more evenly and can prevent localized high concentrations that lead to precipitation.
Problem: Precipitate Forms Over Time in the Incubator
Cause: This can be due to several factors, including the compound's instability at the incubation temperature, interactions with media components over time, or the final concentration being at the edge of its solubility limit.
Solutions:
-
Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of this compound in your experiment.
-
pH Adjustment of the Medium: Since this compound is a weak acid, its solubility is likely to increase at a higher pH.
-
Experimental Protocol: pH Optimization
-
Prepare several small aliquots of your experimental medium.
-
Adjust the pH of each aliquot to a different value within a physiologically acceptable range for your cells (e.g., 7.2, 7.4, 7.6, 7.8) using sterile 0.1 M NaOH or HCl.
-
Add this compound to each aliquot to your desired final concentration using the stepwise dilution method.
-
Incubate the solutions under your experimental conditions and observe for precipitation over time.
-
Remember to include a vehicle control with the same pH adjustments to assess any effects of pH on your cells.
-
-
-
Inclusion of Solubilizing Agents: For some applications, the use of pharmaceutically acceptable solubilizing agents or excipients might be considered, though this should be carefully evaluated for potential effects on the experimental system.
Data Presentation
Table 1: Conceptual Solubility Profile of a Weakly Acidic NSAID
| pH | Expected Aqueous Solubility | Comments |
| < 6.0 | Low | The compound is predominantly in its non-ionized, less soluble form. |
| 6.0 - 7.0 | Moderate | A mixture of ionized and non-ionized forms exists. Solubility increases as pH rises. |
| > 7.0 | Higher | The compound is predominantly in its ionized, more soluble form. |
Visualizing Experimental Workflows
Diagram 1: Troubleshooting Workflow for this compound Precipitation
This diagram outlines the logical steps to take when encountering precipitation issues with this compound.
A troubleshooting workflow for addressing this compound precipitation.
Diagram 2: Experimental Workflow for Preparing this compound Solutions
This diagram illustrates the recommended stepwise protocol for preparing this compound solutions for in vitro experiments.
A recommended workflow for preparing this compound solutions.
Sudoxicam interference with fluorescent or luminescent assays
This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter interference from the non-steroidal anti-inflammatory drug (NSAID) sudoxicam in fluorescent or luminescent assays. While direct data on this compound's fluorescent properties are not extensively published, this guide outlines general principles of compound interference and provides practical steps to identify and mitigate potential issues.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescent or luminescent assay?
A: Like many small molecules, particularly those with aromatic ring structures, this compound has the potential to interfere with light-based assays.[1][2] Interference can manifest as either a false positive (an increase in signal) or a false negative (a decrease in signal) and is not necessarily related to the compound's effect on the biological target.[1]
Q2: What are the common mechanisms of assay interference by compounds like this compound?
A: The primary mechanisms of interference are:
-
Autofluorescence: The compound itself emits light upon excitation, adding to the assay's signal and potentially leading to false-positive results.[2]
-
Fluorescence Quenching: The compound absorbs light at the excitation or emission wavelength of the fluorophore in the assay, leading to a decrease in the detected signal (a phenomenon also known as the inner filter effect).[3] This can be mistaken for inhibition of the biological target.
-
Direct Enzyme Inhibition: The compound may directly inhibit the reporter enzyme used in the assay, such as firefly luciferase. This is a common source of interference in luciferase-based reporter gene or ATP detection assays.
Q3: My assay is showing unexpected results in the presence of this compound. How can I determine if this is due to interference?
A: A systematic troubleshooting approach is necessary. This involves a series of control experiments to isolate the source of the unexpected results. The troubleshooting guide below provides a step-by-step process for this.
Q4: Are there specific types of assays that are more susceptible to interference from NSAIDs like this compound?
A: Assays that use blue or green fluorophores are often more susceptible to interference because many organic molecules, including potential impurities, fluoresce in this spectral region. Luciferase-based assays are also known to be susceptible to inhibition by a variety of small molecules.
Troubleshooting Guide for Suspected this compound Interference
If you suspect this compound is interfering with your assay, follow these steps to diagnose the issue.
Step 1: Initial Assessment - Is the observed effect real?
The first step is to determine if the signal change is due to this compound itself.
-
Run a Compound-Only Control: Measure the signal of this compound in the assay buffer without the biological target or other assay components. A significant signal in this control suggests autofluorescence.
-
Check for Quenching: In a fluorescence assay, add this compound to a solution containing only the fluorophore (and no biological target). A decrease in fluorescence intensity compared to the fluorophore alone suggests quenching.
Step 2: Characterizing the Interference
If the initial assessment suggests interference, the next step is to characterize the type of interference.
-
Spectral Scanning: If you have access to a spectrophotometer or a plate reader with spectral scanning capabilities, measure the absorbance and emission spectra of this compound. This will help determine if its spectral properties overlap with those of your assay's fluorophore or luminophore.
-
Luciferase Inhibition Assay: For luminescent assays using luciferase, perform a direct enzymatic assay with purified luciferase and its substrate in the presence and absence of this compound. A decrease in light output indicates direct inhibition of the luciferase enzyme.
Step 3: Mitigating the Interference
Once the nature of the interference is understood, you can take steps to mitigate it.
-
Change Fluorophore: If autofluorescence or quenching is the issue, consider switching to a fluorophore with excitation and emission wavelengths that do not overlap with this compound's absorbance or emission spectrum. Red-shifted fluorophores are often a good choice as interference is less common in this region.
-
Use an Orthogonal Assay: The most robust way to validate an initial hit is to use an orthogonal assay that employs a different detection method. For example, if you observe an effect in a fluorescence-based assay, try to confirm it with a label-free method or an assay with a different readout.
-
Data Correction: For mild autofluorescence or quenching, it may be possible to correct the data by subtracting the signal from the compound-only controls. However, this approach should be used with caution as it can introduce other artifacts.
Experimental Protocols
Protocol 1: Assessing Autofluorescence
-
Prepare a dilution series of this compound in the assay buffer.
-
Dispense the dilutions into the wells of your assay plate.
-
Read the plate using the same excitation and emission wavelengths as your main experiment.
-
A concentration-dependent increase in signal indicates autofluorescence.
Protocol 2: Assessing Fluorescence Quenching (Inner Filter Effect)
-
Prepare a solution of your assay's fluorophore at the concentration used in the main experiment.
-
Prepare a dilution series of this compound.
-
Add the this compound dilutions to the fluorophore solution.
-
Measure the fluorescence intensity.
-
A concentration-dependent decrease in fluorescence compared to the fluorophore-only control indicates quenching.
Protocol 3: Direct Luciferase Inhibition Assay
-
Prepare a reaction buffer containing purified firefly luciferase.
-
Prepare a dilution series of this compound.
-
Add the this compound dilutions to the luciferase solution and incubate for a short period (e.g., 15 minutes).
-
Initiate the luminescent reaction by adding the luciferase substrate (e.g., D-luciferin for firefly luciferase).
-
Immediately measure the luminescence.
-
A concentration-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.
Data Presentation
Table 1: Hypothetical Data for Troubleshooting this compound Interference
| Experiment | Condition | Signal (Arbitrary Units) | Interpretation |
| Assay | No Compound | 1000 | Baseline |
| + this compound (10 µM) | 1500 | Potential Hit or Interference | |
| Autofluorescence | Buffer Only | 10 | Background |
| + this compound (10 µM) | 510 | High Autofluorescence | |
| Quenching | Fluorophore Only | 800 | Baseline |
| Fluorophore + this compound (10 µM) | 790 | Minimal Quenching | |
| Luciferase Activity | Luciferase + Substrate | 500,000 | Baseline |
| Luciferase + Substrate + this compound (10 µM) | 495,000 | No Direct Luciferase Inhibition |
In this hypothetical example, the primary cause of the increased signal in the main assay is this compound's intrinsic fluorescence.
Visualizations
Caption: Troubleshooting workflow for identifying this compound assay interference.
Caption: Strategies for mitigating different types of assay interference.
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Variability in Sudoxicam Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in animal studies involving Sudoxicam. By addressing specific experimental challenges, this resource aims to enhance the reliability and reproducibility of preclinical data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound animal studies?
A1: Variability in animal studies with this compound, like other NSAIDs, can stem from three main categories:
-
Biological Variation: Inherent differences among animals, including genetic strain, sex, age, weight, health status, and gut microbiome composition.[1][2]
-
Environmental Factors: Fluctuations in housing conditions such as temperature, humidity, light-dark cycles, noise levels, and cage density.[3]
-
Experimental Procedures: Inconsistencies in animal handling, stress levels, drug administration techniques (e.g., gavage, injection), timing of procedures, and data collection methods.[3][4]
Q2: How can I select the appropriate animal model for this compound studies?
A2: The choice of animal model is critical and should be guided by the research question. For anti-inflammatory efficacy studies, the carrageenan-induced paw edema model in rats is a well-established and reproducible model of acute inflammation. For studies investigating gastrointestinal side effects, Wistar rats are commonly used. It is crucial to consider species- and strain-specific differences in drug metabolism and response.
Q3: What is the recommended vehicle for oral administration of this compound in rodents?
A3: For oral gavage, this compound can be suspended in an aqueous vehicle such as 0.5% or 1% carboxymethyl cellulose (CMC) or a solution containing a small amount of a surfactant like Tween 80 to ensure uniform suspension. For voluntary oral administration, incorporating the drug into a palatable jelly can reduce the stress associated with gavage.
Q4: How does diet impact the results of this compound studies?
A4: Diet can significantly influence the outcomes of NSAID studies. High-fat diets have been shown to alter the gut microbiome and exacerbate NSAID-induced small intestinal damage. The composition of dietary fatty acids can also affect the inflammatory response and drug metabolism. It is recommended to use a standardized, purified diet and to report its composition in detail to ensure reproducibility.
Q5: Can the gut microbiome affect the variability of this compound's effects?
A5: Yes, the gut microbiome plays a crucial role in drug metabolism and can be a significant source of inter-individual variability. Gut bacteria can metabolize NSAIDs, affecting their bioavailability and toxicity. Alterations in the microbiome, for instance, due to diet or antibiotic use, can therefore lead to variable responses to this compound.
Troubleshooting Guides
Issue 1: High variability in anti-inflammatory response.
-
Potential Cause: Inconsistent induction of inflammation.
-
Troubleshooting Steps:
-
Ensure the concentration and volume of the inflammatory agent (e.g., carrageenan) are consistent across all animals.
-
Standardize the injection technique and location (e.g., sub-plantar surface of the hind paw).
-
Use animals of a consistent age and weight, as responsiveness to inflammatory stimuli can vary.
-
-
-
Potential Cause: Variability in drug administration and absorption.
-
Troubleshooting Steps:
-
For oral gavage, ensure the gavage needle is correctly placed to deliver the full dose to the stomach.
-
If administering in food or water, monitor intake to ensure consistent dosing.
-
Be aware that food in the stomach can affect the absorption of some NSAIDs. Consider fasting animals overnight before dosing, but be mindful of potential stress.
-
-
Issue 2: Unexpected adverse events, such as gastrointestinal distress.
-
Potential Cause: The dose of this compound may be too high for the specific animal strain or species.
-
Troubleshooting Steps:
-
Review the literature for established dose ranges for this compound or similar NSAIDs in your chosen model.
-
Consider performing a dose-response study to determine the optimal dose with an acceptable safety profile.
-
Administering the drug with food can sometimes mitigate gastrointestinal irritation.
-
-
-
Potential Cause: Animal stress.
-
Troubleshooting Steps:
-
Ensure a proper acclimatization period for the animals to the facility and their housing.
-
Handle animals consistently and gently to minimize stress, which can exacerbate gastrointestinal issues.
-
-
Issue 3: Inconsistent pharmacokinetic profiles between animals.
-
Potential Cause: Biological differences between animals.
-
Troubleshooting Steps:
-
Use an inbred strain of animals to reduce genetic variability.
-
Ensure that animals are of the same sex and within a narrow age and weight range.
-
Consider the potential influence of the gut microbiome and standardize the diet.
-
-
-
Potential Cause: Inconsistent sample collection.
-
Troubleshooting Steps:
-
Standardize the timing and method of blood collection.
-
Ensure proper sample handling and storage to prevent degradation of the drug.
-
-
Data Presentation
Table 1: Influence of Animal Strain and Sex on NSAID Pharmacokinetics
| NSAID | Species (Strain) | Sex | Key Pharmacokinetic Parameter | Value | Reference |
| Piroxicam | Rat (Sprague-Dawley) | Male | Elimination Half-life (t½) | 25.1 ± 1.9 h | |
| Piroxicam | Rat (Sprague-Dawley) | Female | Elimination Half-life (t½) | 36.5 ± 2.9 h | |
| Ketoprofen | Rat (Sprague-Dawley) | Male | ED50 (mg/kg) for anti-inflammatory effect | ~10 mg/kg | |
| Ketoprofen | Rat (Sprague-Dawley) | Female | ED50 (mg/kg) for anti-inflammatory effect | ~3.2 mg/kg | |
| Naproxen | Rat | Male | Clearance (CL) | 32 ml/h/kg | |
| Naproxen | Rat | Female | Clearance (CL) | Not Reported |
Table 2: Effect of Diet on NSAID-Induced Pathological Changes in Mice
| NSAID | Diet | Observation | Quantitative Finding | Reference |
| Ibuprofen, Naproxen, Indomethacin | Normal Chow | Change in body weight over 2 weeks | Ibp: 0.2 ± 0.6 g, Nap: 0.3 ± 0.3 g, Indo: 0.4 ± 0.4 g | |
| Ibuprofen, Naproxen, Indomethacin | High-Fat Diet | Change in body weight over 2 weeks | Significant weight loss compared to controls | |
| Naproxen | Control Chow | Plasma Tryptophan Levels (µM) | ~60 µM | |
| Naproxen | Naproxen-containing Chow | Plasma Tryptophan Levels (µM) | ~40 µM | |
| Piroxicam | AIN-76A (low-fat) | Mortality | Minimal adverse effects | |
| Piroxicam | Western-style (high-fat) | Mortality | Lethal within 21-28 weeks |
Experimental Protocols
Protocol: Carrageenan-Induced Paw Edema in Rats for Evaluation of this compound
This protocol describes a standard method for inducing acute inflammation to evaluate the anti-inflammatory efficacy of this compound.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (180-220 g).
-
House animals under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to standard chow and water for at least one week before the experiment.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose in saline)
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Plethysmometer
-
Oral gavage needles
3. Experimental Procedure:
-
Fasting: Fast the rats overnight (approximately 18 hours) before the experiment, with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound or vehicle orally via gavage to the respective animal groups. A typical volume is 5 mL/kg.
-
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point by subtracting the baseline volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for the this compound-treated groups compared to the vehicle-treated control group.
-
Mandatory Visualizations
Caption: this compound's primary mechanism of action: Inhibition of COX enzymes.
Caption: Bioactivation pathway of this compound leading to a reactive metabolite.
Caption: Downstream signaling pathways of Prostaglandin E2 (PGE2).
Caption: Workflow for reducing variability in animal studies.
Caption: Key sources of variability in preclinical animal research.
References
- 1. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 2. Animal models to study acute and chronic intestinal inflammation in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reproducibility Issues: Avoiding Pitfalls in Animal Inflammation Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Detection of Reactive Sudoxicam Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the detection and characterization of reactive Sudoxicam metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound that leads to reactive metabolites?
A1: this compound undergoes bioactivation primarily through a P450-mediated oxidation of its thiazole ring.[1][2] This process involves the formation of an unstable epoxide intermediate. This epoxide is then hydrolyzed to a dihydrodiol, which subsequently undergoes ring cleavage to form a reactive acylthiourea metabolite, a known pro-toxin.[1][2]
Q2: Which cytochrome P450 enzymes are responsible for the bioactivation of this compound?
A2: In vitro studies using human liver microsomes have identified CYP2C8, CYP2C19, and CYP3A4 as the primary enzymes responsible for catalyzing the bioactivation of this compound.[1] CYP2C8 appears to be the dominant enzyme in this pathway.
Q3: Why is this compound associated with hepatotoxicity while the structurally similar Meloxicam is considered safer?
A3: The key difference lies in their metabolic pathways. While both drugs can undergo bioactivation of the thiazole ring, Meloxicam possesses a methyl group that provides an alternative, competing detoxification pathway through hydroxylation. This detoxification route is significant, making the bioactivation of Meloxicam about 15-fold less likely compared to this compound. This compound lacks this alternative metabolic route, leading to a higher propensity for the formation of toxic reactive metabolites.
Q4: What are the main challenges in detecting the reactive metabolites of this compound?
A4: The initial epoxide metabolite is highly unstable and short-lived, making its direct detection extremely difficult. Attempts to trap this epoxide using various nucleophilic agents have been largely unsuccessful. Therefore, detection methods typically focus on more stable downstream products or adducts formed with trapping agents.
Troubleshooting Guides
Issue 1: Inability to Detect the Thiazole Epoxide Metabolite Directly
Symptoms:
-
No corresponding peak for the epoxide metabolite is observed in LC-MS analysis.
-
Trapping experiments with standard nucleophiles (e.g., glutathione) do not yield the expected adduct of the parent epoxide.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inherent instability of the epoxide. | The thiazole epoxide of this compound is extremely reactive and rapidly hydrolyzes. Focus on detecting more stable downstream metabolites, such as the dihydrodiol or the α-dicarbonyl cleavage product (glyoxal). |
| Ineffective trapping agent. | While glutathione (GSH) is a common trapping agent, its reaction with the hard electrophile epoxide may not be efficient. Consider using alternative trapping agents, although success has been limited. The primary strategy remains the detection of downstream products. |
| Suboptimal analytical method sensitivity. | Ensure your LC-MS/MS method is optimized for the detection of potential trace-level, transient intermediates. However, given the consistent reports of its instability, direct detection is unlikely. |
Issue 2: Low or No Signal for Glutathione (GSH) Adducts
Symptoms:
-
No significant peaks corresponding to this compound-GSH conjugates are detected in LC-MS analysis of in vitro incubations.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Reactive metabolite preferentially binds to proteins. | Reactive metabolites can bind covalently to microsomal proteins. While GSH can reduce this binding, it may not completely eliminate it. Analyze protein binding using radiolabeled this compound ([¹⁴C]-Sudoxicam) if available. |
| Further metabolism of the GSH conjugate. | The initial GSH adduct may be further metabolized to other products. |
| Analytical method not optimized for GSH adducts. | Develop an LC-MS/MS method specifically for GSH adducts. This often involves using techniques like neutral loss scanning (loss of 129 Da for the pyroglutamate moiety of GSH) or precursor ion scanning for the γ-glutamyl-cysteine fragment (m/z 272 in negative ion mode). |
| Insufficient concentration of GSH. | Ensure that a sufficient concentration of GSH is used in the incubation to effectively trap the reactive metabolites. |
Issue 3: Difficulty in Quantifying Reactive Metabolite Formation
Symptoms:
-
Inconsistent or non-reproducible results when trying to quantify the extent of this compound bioactivation.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Indirect measurement yields variability. | Instead of direct measurement, quantify a stable downstream product. For this compound, the formation of glyoxal, an α-dicarbonyl product of thiazole ring cleavage, can be quantified. |
| Instability of the quantified metabolite. | Ensure the stability of the measured metabolite under the experimental conditions. For instance, glyoxal has been shown to be stable under typical reaction conditions. |
| Non-linear reaction kinetics. | Optimize incubation conditions (e.g., protein concentration, substrate concentration, incubation time) to ensure you are measuring the initial rate of metabolite formation. |
| Matrix effects in LC-MS analysis. | Use a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response. |
Data Presentation
Table 1: Kinetic Parameters for this compound and Meloxicam Metabolism in Human Liver Microsomes
| Compound | Metabolic Pathway | Vmax (pmol/min/mg) | Km (µM) | Efficiency (Vmax/Km) |
| This compound | Bioactivation (Glyoxal formation) | 28 ± 2 | 110 ± 20 | 0.25 |
| Meloxicam | Bioactivation (Methylglyoxal formation) | 13 ± 1 | 320 ± 50 | 0.04 |
| Meloxicam | Detoxification (5-Hydroxymethyl metabolite) | 46 ± 1 | 180 ± 20 | 0.26 |
Data adapted from Barnette et al., 2020.
Table 2: Analytical Parameters for the Detection of α-Dicarbonyl Metabolites
| Metabolite | Analytical Method | Limit of Detection (LOD) |
| Glyoxal (from this compound) | HPLC with fluorescence detection (after DMB labeling) | 80 nM |
| Methylglyoxal (from Meloxicam) | HPLC with fluorescence detection (after DMB labeling) | 90 nM |
Data adapted from Barnette et al., 2020.
Experimental Protocols
Protocol 1: In Vitro Incubation for Reactive Metabolite Trapping with GSH
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5-1.0 mg/mL), this compound (at various concentrations, e.g., 1-500 µM), and glutathione (GSH, final concentration 1-5 mM) in phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding an NADPH-regenerating system.
-
Incubation: Incubate at 37°C with shaking for a predetermined time (e.g., 30-60 minutes).
-
Terminate Reaction: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Protein Precipitation: Centrifuge to pellet the precipitated proteins.
-
Sample Preparation for LC-MS: Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Detection of Glyoxal via DMB Labeling
-
Perform In Vitro Incubation: Follow steps 1-5 from Protocol 1 (GSH is not required for this assay).
-
Sample Preparation: After stopping the reaction with cold acetonitrile and centrifuging, transfer the supernatant to a new tube and dry it under nitrogen.
-
Derivatization: Resuspend the dried residue in a solution containing 1,2-diamino-4,5-methylenedioxybenzene (DMB), a fluorescent labeling agent for α-dicarbonyls. The reaction also typically includes a reducing agent like sodium hydrosulfite and β-mercaptoethanol.
-
Incubation: Incubate the derivatization mixture under appropriate conditions (e.g., specific time and temperature as per validated protocol).
-
Analysis: Analyze the sample by reverse-phase HPLC with a fluorescence detector.
Visualizations
Caption: Bioactivation pathway of this compound leading to reactive metabolites.
Caption: Experimental workflow for glutathione (GSH) trapping assay.
References
Technical Support Center: Overcoming Challenges in Sudoxicam Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of Sudoxicam.
Frequently Asked Questions (FAQs)
1. What are the primary challenges affecting the oral bioavailability of this compound?
The primary challenges stem from its physicochemical and metabolic properties:
-
Poor Aqueous Solubility: this compound is a poorly water-soluble drug, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption. This characteristic likely places it in the Biopharmaceutics Classification System (BCS) Class II, indicating low solubility and high permeability.[1][2]
-
Metabolic Instability: this compound undergoes significant first-pass metabolism in the liver.[3] The primary metabolic pathway involves P450-mediated thiazole ring scission, leading to the formation of a reactive acylthiourea metabolite, which has been associated with hepatotoxicity.[3][4] This rapid metabolism reduces the amount of active drug that reaches systemic circulation.
2. What are the most promising formulation strategies to enhance this compound's oral bioavailability?
Several formulation strategies can be employed to overcome the solubility and metabolism challenges:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at a solid state. This can enhance the dissolution rate by reducing particle size to a molecular level and converting the drug to a more soluble amorphous form.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to improved dissolution velocity and saturation solubility.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs like this compound by presenting the drug in a solubilized form and utilizing lipid absorption pathways.
-
Use of Permeation Enhancers: Incorporating permeation enhancers can facilitate the transport of this compound across the intestinal epithelium.
3. How does the metabolism of this compound impact its safety profile?
The metabolism of this compound is a critical consideration. The formation of a reactive acylthiourea metabolite through P450-mediated thiazole ring scission has been linked to cases of severe hepatotoxicity observed in clinical trials, which ultimately led to its discontinuation. This metabolic bioactivation is a key difference compared to the structurally similar but safer NSAID, meloxicam.
4. What in vitro models are suitable for assessing the permeability of this compound formulations?
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of efflux transporters.
Troubleshooting Guides
Issue 1: Low and Variable Dissolution Rates in In Vitro Studies
| Potential Cause | Troubleshooting Steps |
| Poor wettability of this compound powder. | 1. Incorporate a surfactant (e.g., Sodium Lauryl Sulphate) into the dissolution medium or the formulation itself. 2. Consider micronization or nanonization to increase the surface area. |
| Drug re-crystallization from an amorphous solid dispersion. | 1. Optimize the polymer type and drug-to-polymer ratio to ensure the stability of the amorphous form. Hydrophilic polymers like PVP K30 or PEG 6000 are common choices. 2. Incorporate a crystallization inhibitor into the formulation. 3. Characterize the solid dispersion using DSC and XRD to confirm the amorphous state. |
| Inadequate polymer for solid dispersion. | 1. Screen a variety of hydrophilic polymers (e.g., PEGs, PVPs, HPMC) to find the most suitable carrier for this compound. 2. Evaluate different drug-to-carrier ratios to optimize the dissolution profile. |
Issue 2: Poor In Vivo Bioavailability Despite Improved In Vitro Dissolution
| Potential Cause | Troubleshooting Steps |
| Extensive first-pass metabolism. | 1. Co-administer a P450 inhibitor, if ethically and clinically permissible, to understand the extent of metabolic influence. 2. Investigate formulation strategies that promote lymphatic transport, such as lipid-based formulations, to partially bypass the liver. |
| Efflux by intestinal transporters (e.g., P-glycoprotein). | 1. Conduct a bidirectional Caco-2 permeability assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux. 2. Incorporate a known P-gp inhibitor (e.g., Verapamil) in the Caco-2 assay to confirm transporter involvement. 3. Formulate with excipients that have P-gp inhibitory properties. |
| Instability of the formulation in the GI tract. | 1. Assess the stability of the formulation in simulated gastric and intestinal fluids. 2. Consider enteric-coated formulations to protect the drug and formulation from the acidic environment of the stomach. |
Quantitative Data Summary
Data presented below is for Piroxicam and Meloxicam, structurally similar NSAIDs to this compound, and is intended to be illustrative of the potential for bioavailability enhancement.
Table 1: Enhancement of Dissolution Rate for Piroxicam and Meloxicam Solid Dispersions
| Drug | Carrier | Drug:Carrier Ratio | Method | Dissolution Enhancement | Reference |
| Piroxicam | PEG 6000 | 1:2 | Fusion | Significantly improved dissolution rate compared to pure drug. | |
| Piroxicam | PVP | 1:4 | Spray Drying | Complete dissolution within 5 minutes. | |
| Piroxicam | Crospovidone | 1:1 | Co-grinding | Markedly enhanced dissolution rate. | |
| Meloxicam | PEG 6000 & SLS | - | Solvent Evaporation | 97.45% release in 60 minutes. | |
| Meloxicam | Sodium Benzoate | 1:4 | Solvent Evaporation | 90.58% dissolution in 60 minutes vs. 28.34% for pure drug. |
Table 2: In Vivo Bioavailability Enhancement of Piroxicam and Ibuprofen Formulations
| Drug | Formulation | Subject | Cmax | Tmax | AUC | Bioavailability Increase | Reference |
| Piroxicam | Phospholipid Solid Dispersion | Rats | 53 µg/mL | 2 h | - | - | |
| Piroxicam (Control) | Pure Drug | Rats | 39 µg/mL | 5.5 h | - | - | |
| Ibuprofen | HPMC/Poloxamer Solid Dispersion | Rats | - | - | - | ~4-fold |
Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Selection of Carrier: Based on solubility studies, select a hydrophilic carrier such as Polyethylene Glycol (PEG) 6000 or Polyvinylpyrrolidone (PVP) K30.
-
Dissolution: Dissolve this compound and the chosen carrier in a suitable organic solvent (e.g., methanol, ethanol, or a mixture) in various drug-to-carrier ratios (e.g., 1:1, 1:2, 1:4). A surfactant like sodium lauryl sulphate (SLS) can also be added to the mixture.
-
Solvent Evaporation: Evaporate the solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying and Pulverization: Dry the resulting solid mass in a desiccator under vacuum for 24 hours to remove any residual solvent. Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, in vitro dissolution, and solid-state properties using techniques like DSC and XRD to confirm the amorphous nature of the dispersed drug.
Preparation of this compound Nanoparticles (Antisolvent Precipitation-Homogenization Method)
-
Organic Phase Preparation: Dissolve this compound in a suitable organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as a hydrophilic polymer (e.g., PVP K-90) or a surfactant.
-
Precipitation: Add the organic phase to the aqueous phase under constant stirring. The drug will precipitate as nanoparticles due to the solvent-antisolvent effect.
-
Homogenization: Subject the resulting nanosuspension to high-pressure homogenization to reduce the particle size further and ensure uniformity.
-
Drying (Optional): The nanosuspension can be converted into a dry powder by spray-drying or lyophilization to enhance stability.
-
Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, morphology (using SEM or TEM), and in vitro dissolution rate.
Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell®) for approximately 21 days to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study (Apical to Basolateral):
-
Add the this compound formulation (dissolved in transport medium) to the apical (AP) side of the monolayer.
-
At predetermined time intervals, collect samples from the basolateral (BL) side.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
-
Permeability Study (Basolateral to Apical): To assess active efflux, perform the transport study in the reverse direction (BL to AP).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined to evaluate the potential for active transport.
Quantitative Analysis of this compound in Plasma by HPLC
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample containing this compound, add a protein precipitating agent like methanol or acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with formic acid).
-
Detection: UV detection at a wavelength appropriate for this compound (e.g., around 360 nm, similar to Meloxicam).
-
-
Quantification: Create a calibration curve using standard solutions of this compound in blank plasma. The concentration of this compound in the experimental samples can be determined by comparing their peak areas to the calibration curve.
Visualizations
Caption: Workflow for Solid Dispersion Preparation and Characterization.
Caption: Workflow for Nanoparticle Preparation and Characterization.
Caption: Simplified Metabolic Pathway of this compound.
References
- 1. ijper.org [ijper.org]
- 2. ijpsm.com [ijpsm.com]
- 3. In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents this compound and meloxicam: insights into the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Sudoxicam vs. Meloxicam: A Comparative Analysis of Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
The non-steroidal anti-inflammatory drugs (NSAIDs) Sudoxicam and Meloxicam, despite their structural similarity, exhibit markedly different hepatotoxic profiles. While this compound was withdrawn from clinical trials due to severe liver injury, Meloxicam has demonstrated a significantly better safety profile and is widely marketed.[1][2] This guide provides an objective comparison of their hepatotoxicity, supported by experimental data, to elucidate the biochemical basis for their divergent safety outcomes.
Quantitative Comparison of Metabolic and Covalent Binding Data
The differential hepatotoxicity of this compound and Meloxicam is primarily attributed to differences in their metabolic pathways, specifically the balance between bioactivation to a reactive metabolite and detoxification.[3][4] The following table summarizes key quantitative data from in vitro studies using human liver microsomes.
| Parameter | This compound | Meloxicam | Key Findings |
| Primary Metabolic Pathway | Bioactivation via thiazole ring scission to a reactive acylthiourea metabolite.[5] | Detoxification via hydroxylation of the 5'-methyl group. | The methyl group on Meloxicam provides a primary route for detoxification, which is absent in this compound. |
| Metabolic Efficiency (Bioactivation vs. Detoxification) | Bioactivation is the predominant pathway. | Detoxification is 6-fold more efficient than bioactivation. | Meloxicam is preferentially detoxified, minimizing the formation of reactive metabolites. |
| Overall Bioactivation Efficiency | This compound bioactivation is 15-fold more likely than Meloxicam. | Considerably lower due to the competing and more efficient detoxification pathway. | The structural difference of a single methyl group leads to a significant reduction in the bioactivation potential of Meloxicam. |
| NADPH-Dependent Covalent Binding | Demonstrates covalent binding to human liver microsomes. | The extent of covalent binding is approximately 2-fold greater than this compound. | Although Meloxicam shows higher covalent binding, its rapid detoxification likely mitigates the toxic potential of the bound adducts. The reduction in binding with the addition of glutathione (GSH) is more pronounced for Meloxicam. |
| Primary Cytochrome P450 Enzymes (Bioactivation) | CYP2C8, CYP2C19, CYP3A4. | CYP1A2. | Different CYP450 isozymes are responsible for the bioactivation of each compound. |
| Primary Cytochrome P450 Enzymes (Detoxification) | N/A | CYP2C9, CYP3A4. | CYP2C9 is the dominant enzyme in the detoxification of Meloxicam. |
Experimental Protocols
The data presented above is primarily derived from in vitro experiments using human liver microsomes. Below are detailed methodologies representative of these key experiments.
In Vitro Metabolism and Covalent Binding in Human Liver Microsomes
This experimental protocol is designed to assess the metabolic pathways and the potential for bioactivation of drug candidates.
Objective: To identify the metabolites of this compound and Meloxicam and to quantify their NADPH-dependent covalent binding to microsomal proteins.
Materials:
-
Pooled human liver microsomes (from multiple donors to average out individual variability).
-
Radiolabeled ([¹⁴C]) this compound and Meloxicam.
-
NADPH regenerating system (to sustain P450 enzyme activity).
-
Glutathione (GSH) to assess its role in detoxifying reactive metabolites.
-
Scintillation counter for radioactivity measurement.
-
High-performance liquid chromatography (HPLC) with mass spectrometry (MS) for metabolite identification.
Methodology:
-
Incubation: Radiolabeled this compound or Meloxicam is incubated with human liver microsomes in the presence of an NADPH regenerating system at 37°C.
-
Covalent Binding Assessment:
-
Following incubation, the microsomal proteins are precipitated with a solvent like methanol to stop the reaction and separate the unbound drug and metabolites.
-
The protein pellet is then repeatedly washed to remove any non-covalently bound radioactivity.
-
The amount of radioactivity remaining in the protein pellet, quantified by scintillation counting, represents the extent of covalent binding.
-
-
Metabolite Identification:
-
The supernatant from the protein precipitation is analyzed by HPLC-MS to separate and identify the metabolites formed during the incubation.
-
-
Role of Glutathione:
-
Parallel incubations are performed with the addition of GSH. A decrease in covalent binding and the formation of GSH-conjugates (identified by HPLC-MS) would indicate that the reactive metabolite is detoxified by GSH.
-
Signaling Pathways and Experimental Workflows
Metabolic Pathways of this compound and Meloxicam
The following diagram illustrates the key differences in the metabolic pathways of this compound and Meloxicam in the liver, which underpin their differential hepatotoxicity.
Caption: Differential metabolism of this compound and Meloxicam.
Experimental Workflow for In Vitro Hepatotoxicity Assessment
The diagram below outlines a typical experimental workflow for assessing the hepatotoxic potential of new chemical entities.
Caption: Workflow for in vitro hepatotoxicity screening.
References
- 1. noahrflynn.com [noahrflynn.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro models for liver toxicity testing - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents this compound and meloxicam: insights into the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sudoxicam and Piroxicam: Efficacy, Mechanism, and Safety Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Sudoxicam and Piroxicam, two nonsteroidal anti-inflammatory drugs (NSAIDs) from the oxicam class. While both compounds share a core mechanism of action, their clinical histories diverge significantly due to differences in their safety profiles, particularly concerning hepatotoxicity. This document synthesizes available experimental data to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Both this compound and Piroxicam exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] Piroxicam is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms.[2] The inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, while the inhibition of COX-1, which is involved in maintaining the integrity of the gastrointestinal mucosa and kidney function, can lead to adverse effects. This compound also acts as a reversible COX inhibitor.
Comparative Efficacy and Clinical Use
Direct comparative clinical trials assessing the efficacy of this compound versus Piroxicam are largely unavailable due to the withdrawal of this compound from clinical development because of severe hepatotoxicity. However, the efficacy of Piroxicam has been well-established in numerous clinical trials for the management of osteoarthritis and rheumatoid arthritis.
Piroxicam has demonstrated efficacy comparable to other NSAIDs such as sulindac and tenoxicam in improving pain, morning stiffness, and overall disease activity in patients with rheumatoid arthritis and osteoarthritis. A meta-analysis of randomized clinical trials concluded that Piroxicam has a similar or more favorable efficacy and safety profile compared to other NSAIDs.
While this compound demonstrated potent anti-inflammatory and antipyretic activity in animal models, its clinical development was halted, precluding a direct comparison of its therapeutic efficacy in humans against Piroxicam.
Pharmacokinetics
Piroxicam is characterized by a long elimination half-life, which allows for once-daily dosing. It is well absorbed after oral administration, with peak plasma concentrations reached within 3 to 5 hours. Piroxicam is extensively bound to plasma proteins and is primarily metabolized in the liver.
| Parameter | Piroxicam | This compound |
| Route of Administration | Oral, Intramuscular, Topical | Oral (in clinical trials) |
| Protein Binding | 99% | Data not available |
| Metabolism | Hepatic (hydroxylation and glucuronidation) | Hepatic (P450-mediated thiazole ring scission) |
| Elimination Half-life | ~50 hours | Data not available |
| Excretion | Urine and feces | Data not available |
| Table 1: Comparative Pharmacokinetic Parameters. |
Safety and Tolerability: The Critical Difference
The primary distinction between this compound and Piroxicam lies in their safety profiles, specifically hepatotoxicity. This compound was withdrawn from clinical trials due to several cases of severe liver injury. In contrast, while Piroxicam can cause liver injury, it is a rare adverse event.
The difference in hepatotoxicity is attributed to their metabolic pathways. In vitro studies using human liver microsomes have shown that the primary metabolic route for this compound involves a P450-mediated cleavage of the thiazole ring, leading to the formation of a reactive acylthiourea metabolite, which is a known pro-toxin. Meloxicam, a close structural analog of Piroxicam, also forms this metabolite but to a lesser extent; its primary metabolic pathway is the hydroxylation of the 5'-methyl group, which is a detoxification pathway. This detoxification route is absent in this compound.
| Adverse Event Profile | This compound | Piroxicam |
| Hepatotoxicity | Severe hepatotoxicity leading to clinical trial discontinuation. | Rare instances of clinically apparent acute liver injury. |
| Gastrointestinal | Not extensively documented due to early withdrawal. | Dyspepsia, abdominal pain, nausea, vomiting. |
| Table 2: Comparative Adverse Event Profiles. |
Experimental Protocols
In Vitro Metabolism and Covalent Binding Assay
This experimental workflow is designed to assess the potential for drug-induced toxicity by examining metabolic pathways and the formation of reactive metabolites.
Methodology:
-
Incubation: Radiolabeled this compound or Piroxicam is incubated with human liver microsomes in the presence of an NADPH-generating system to initiate phase I metabolism.
-
Glutathione Trapping: A parallel incubation includes glutathione (GSH) to trap reactive electrophilic metabolites.
-
Metabolite Identification: The incubation mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and characterize the metabolites formed.
-
Covalent Binding Assessment: The amount of radioactivity irreversibly bound to microsomal proteins is quantified as a measure of reactive metabolite formation.
Conclusion
While this compound and Piroxicam share a common mechanism of action as COX inhibitors, their clinical fates have been dramatically different. Piroxicam has a long-standing clinical use for inflammatory conditions, with a well-characterized efficacy and safety profile. In contrast, this compound's development was terminated due to a clear signal of severe hepatotoxicity. This difference is rooted in their distinct metabolic pathways, with this compound's metabolism favoring the production of a toxic reactive intermediate. This comparative analysis underscores the critical importance of detailed metabolic and safety profiling in drug development.
References
Differentiating CYP450 Isozyme Roles in Sudoxicam Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the roles of various Cytochrome P450 (CYP450) isozymes in the metabolism of Sudoxicam, a non-steroidal anti-inflammatory drug (NSAID) withdrawn from clinical trials due to hepatotoxicity.[1][2] Understanding the specific contributions of each CYP450 isozyme is crucial for predicting drug-drug interactions and for the development of safer pharmaceuticals. This document summarizes key experimental data, details the methodologies used to obtain this data, and visualizes the metabolic pathways and experimental workflows involved.
Quantitative Analysis of CYP450 Isozyme Contribution to this compound Bioactivation
The bioactivation of this compound into a reactive, pro-toxic acylthiourea metabolite is a critical event linked to its hepatotoxicity.[1][2] This metabolic process is primarily mediated by several CYP450 isozymes. The following table summarizes the steady-state kinetic parameters for the bioactivation of this compound by the key contributing recombinant human CYP450 isozymes. The data clearly indicates that while multiple isozymes can metabolize this compound, their efficiencies vary significantly.
| CYP450 Isozyme | Vmax (pmol/min/pmol P450) | Km (µM) | Vmax/Km (Efficiency) | Relative Contribution |
| CYP2C8 | 1.1 ± 0.1 | 5 ± 2 | 0.22 | Dominant |
| CYP2C19 | 2.0 ± 0.1 | 28 ± 5 | 0.07 | Significant |
| CYP3A4 | 0.5 ± 0.0 | 25 ± 4 | 0.02 | Minor |
Data adapted from studies on recombinant P450s. Efficiency is calculated as Vmax/Km. The relative contribution is scaled based on metabolic efficiency and average liver concentration of the isozymes.[1]
From the data, CYP2C8 emerges as the most efficient enzyme for this compound bioactivation, exhibiting a more than two-fold higher efficiency compared to CYP2C19 and an eleven-fold higher efficiency than CYP3A4. Despite CYP2C19 having the highest maximal velocity (Vmax), its lower affinity for this compound (higher Km) results in lower overall efficiency. Consequently, scaling of these efficiencies based on average liver concentrations reveals that CYP2C8 is the dominant P450 responsible for this compound bioactivation.
Experimental Protocols
The identification and characterization of CYP450 isozymes involved in this compound metabolism typically employ a two-tiered approach: an initial screening with chemical inhibitors in human liver microsomes (HLMs), followed by kinetic studies using recombinant CYP450 enzymes.
CYP450 Phenotyping with Chemical Inhibitors in Human Liver Microsomes
This experiment aims to identify the potential involvement of major CYP450 isozymes by observing the degree of inhibition of this compound metabolism in the presence of isozyme-specific chemical inhibitors.
-
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer
-
Specific CYP450 chemical inhibitors (e.g., Montelukast for CYP2C8, (+)-N-3-benzylnirvanol for CYP2C19, Ketoconazole for CYP3A4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS for metabolite quantification
-
-
Procedure:
-
Pre-incubate pooled HLMs with and without a specific CYP450 inhibitor for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a time course determined to be in the linear range of metabolite formation.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of the this compound metabolite (e.g., glyoxal, a downstream product of the reactive intermediate) using a validated LC-MS/MS method.
-
Compare the rate of metabolite formation in the presence and absence of the inhibitor to determine the percent inhibition and infer the role of the specific CYP450 isozyme.
-
Steady-State Kinetic Analysis with Recombinant CYP450 Isozymes
This experiment determines the kinetic parameters (Vmax and Km) of this compound metabolism for each individual CYP450 isozyme to quantify their specific contribution.
-
Materials:
-
Recombinant human CYP450 enzymes (e.g., CYP2C8, CYP2C19, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase
-
This compound at various concentrations
-
NADPH regenerating system
-
Potassium phosphate buffer
-
LC-MS/MS for metabolite quantification
-
-
Procedure:
-
Prepare reaction mixtures containing a specific recombinant CYP450 isozyme, buffer, and the NADPH regenerating system.
-
Initiate the reactions by adding this compound at a range of concentrations bracketing the expected Km value.
-
Incubate at 37°C for a predetermined time to ensure initial velocity conditions. Optimized reactions were carried out at 10 nM for each P450 for 40 minutes.
-
Terminate the reactions as described in the previous protocol.
-
Quantify the metabolite concentration using LC-MS/MS.
-
Plot the reaction velocity (rate of metabolite formation) against the this compound concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values for each isozyme.
-
Visualizations
This compound Metabolic Bioactivation Pathway
The primary metabolic pathway of this compound leading to toxicity involves the P450-mediated formation of a reactive acylthiourea metabolite. This process is initiated by the epoxidation of the thiazole ring.
Caption: this compound bioactivation pathway to a reactive metabolite.
Experimental Workflow for Differentiating CYP450 Roles
The logical flow for identifying and characterizing the roles of CYP450 isozymes in drug metabolism is a multi-step process that moves from a broad screening to a detailed kinetic analysis.
Caption: Workflow for identifying CYP450 isozyme roles.
References
- 1. Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents this compound and meloxicam: insights into the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Sudoxicam's Reactive Metabolite Formation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug from discovery to clinical use is fraught with challenges, a primary one being the potential for the formation of reactive metabolites that can lead to idiosyncratic adverse drug reactions. Sudoxicam, a non-steroidal anti-inflammatory drug (NSAID), was withdrawn from clinical trials due to severe hepatotoxicity linked to the bioactivation of its thiazole ring.[1] This guide provides a comparative analysis of the mechanisms underlying this compound's reactive metabolite formation, with a focus on its structural analog, Meloxicam, a widely used and safer alternative. We present key experimental data, detailed protocols for assessing reactive metabolite formation, and visual workflows to elucidate the metabolic pathways involved.
At a Glance: this compound vs. Meloxicam Metabolism
The key difference in the metabolic fate of this compound and Meloxicam lies in a single methyl group present on the thiazole ring of Meloxicam.[1] This seemingly minor structural change dramatically shifts the metabolic pathway away from bioactivation and towards detoxification, providing a compelling case study in rational drug design.
Key Metabolic Pathways
This compound undergoes bioactivation primarily through cytochrome P450 (CYP) enzymes, leading to the formation of a reactive acylthiourea metabolite.[1] This process is initiated by the epoxidation of the C4=C5 double bond of the thiazole ring. In contrast, while Meloxicam can also undergo this bioactivation pathway to a lesser extent, its primary metabolic route is a detoxification pathway involving the hydroxylation of the C5-methyl group on the thiazole ring.[1][2]
dot
Quantitative Comparison of Metabolic Pathways
The disparity in the safety profiles of this compound and Meloxicam can be quantitatively understood by examining the kinetic parameters of the enzymes involved in their metabolism.
Enzyme Kinetics of this compound and Meloxicam Metabolism
The following tables summarize the Michaelis-Menten constants (Kₘ) and maximum reaction velocities (Vₘₐₓ) for the key metabolic reactions of this compound and Meloxicam, as determined using recombinant human cytochrome P450 enzymes. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while a higher Vₘₐₓ indicates a faster reaction rate. The efficiency of a metabolic pathway can be represented by the intrinsic clearance (Vₘₐₓ/Kₘ).
Table 1: Enzyme Kinetics of this compound Bioactivation
| CYP450 Isoform | Vₘₐₓ (pmol/min/nmol P450) | Kₘ (µM) | Intrinsic Clearance (Vₘₐₓ/Kₘ) |
| CYP2C8 | 860 ± 48 | 5.2 ± 1.1 | 165.4 |
| CYP2C19 | 1800 ± 120 | 23 ± 5.2 | 78.3 |
| CYP3A4 | 330 ± 17 | 29 ± 5.8 | 11.4 |
Table 2: Enzyme Kinetics of Meloxicam Bioactivation and Detoxification
| Metabolic Pathway | CYP450 Isoform | Vₘₐₓ (pmol/min/nmol P450) | Kₘ (µM) | Intrinsic Clearance (Vₘₐₓ/Kₘ) |
| Bioactivation | CYP1A2 | 930 ± 51 | 40 ± 5.9 | 23.3 |
| Detoxification | CYP2C9 | 580 ± 29 | 14 ± 2.6 | 41.4 |
| Detoxification | CYP3A4 | 530 ± 54 | 140 ± 38 | 3.8 |
These data clearly demonstrate that this compound is efficiently bioactivated by multiple CYP450 isoforms, with CYP2C8 showing the highest intrinsic clearance. In contrast, the bioactivation of Meloxicam by CYP1A2 is significantly less efficient. Furthermore, the primary detoxification pathway of Meloxicam, mediated by CYP2C9, is more efficient than its bioactivation pathway.
Covalent Binding to Liver Microsomes
The formation of reactive metabolites can lead to covalent binding to cellular macromolecules, a key event in initiating toxicity. In vitro studies using radiolabeled compounds have quantified the extent of covalent binding to human liver microsomal proteins.
Table 3: Covalent Binding of this compound and Meloxicam to Human Liver Microsomes
| Compound | Covalent Binding (pmol equivalent/mg protein) | Reference |
| This compound | Demonstrated covalent binding | |
| Meloxicam | Demonstrated covalent binding, but to a lesser extent than many hepatotoxic drugs |
While both compounds show some level of covalent binding, the extent of binding for Meloxicam is lower and is considered within the range observed for many non-hepatotoxic drugs. The inclusion of glutathione (GSH) in microsomal incubations reduces the covalent binding of both drugs, with a more pronounced effect observed for Meloxicam, suggesting that GSH plays a significant role in detoxifying its reactive intermediates.
Experimental Protocols
Validating the mechanism of reactive metabolite formation requires robust in vitro assays. Below are detailed protocols for key experiments.
Experimental Workflow for Reactive Metabolite Screening
dot
Protocol 1: In Vitro Incubation with Human Liver Microsomes for Reactive Metabolite Trapping
This protocol is designed to generate and trap reactive metabolites using human liver microsomes and glutathione (GSH).
Materials:
-
Test compound (e.g., this compound, Meloxicam)
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Glutathione (GSH)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
-
Potassium phosphate buffer (to final volume)
-
Pooled HLMs (final concentration, e.g., 1 mg/mL)
-
Test compound (final concentration, e.g., 10 µM)
-
GSH (final concentration, e.g., 1 mM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
Quench Reaction: Stop the reaction by adding an equal volume of ice-cold ACN containing 0.1% TFA.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.
-
Sample Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: Covalent Binding Assay with Radiolabeled Compound
This protocol quantifies the extent of covalent binding of a drug to microsomal proteins using a radiolabeled analog.
Materials:
-
¹⁴C-labeled test compound (e.g., [¹⁴C]-Sudoxicam)
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system
-
Trichloroacetic acid (TCA)
-
Methanol
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation: Perform the incubation as described in Protocol 1, using the ¹⁴C-labeled test compound. A control incubation without the NADPH regenerating system should be included.
-
Protein Precipitation: After incubation, precipitate the proteins by adding an equal volume of 20% TCA.
-
Washing: Pellet the precipitated protein by centrifugation. Wash the pellet repeatedly with methanol (e.g., 3-4 times) to remove any non-covalently bound radioactivity.
-
Solubilization: Solubilize the final protein pellet in a suitable buffer or tissue solubilizer.
-
Quantification:
-
Determine the protein concentration of the solubilized pellet (e.g., using a BCA protein assay).
-
Measure the radioactivity of an aliquot of the solubilized pellet by liquid scintillation counting.
-
-
Calculation: Calculate the amount of covalently bound drug in pmol equivalents per mg of microsomal protein.
Conclusion
The case of this compound and Meloxicam provides a clear illustration of how minor structural modifications can profoundly impact a drug's metabolic fate and safety profile. The validation of this compound's reactive metabolite formation mechanism, primarily through the bioactivation of its thiazole ring by CYP450 enzymes, stands in stark contrast to the predominantly detoxification pathway of Meloxicam. The quantitative data on enzyme kinetics and covalent binding presented in this guide underscore the importance of early and thorough in vitro screening for reactive metabolites in the drug development process. By employing the detailed experimental protocols outlined, researchers can effectively assess the potential for bioactivation of new chemical entities and make informed decisions to mitigate the risk of idiosyncratic drug toxicity.
References
The Safer Sip: A Quantitative Look at Meloxicam's Reduced Bioactivation Compared to Sudoxicam
For researchers, scientists, and drug development professionals, understanding the metabolic fate of drug candidates is paramount to ensuring their safety and efficacy. The story of Sudoxicam and Meloxicam provides a compelling case study in how a minor structural modification can dramatically alter a compound's toxic potential. This guide offers a detailed, quantitative comparison of the bioactivation of these two non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and methodologies.
The key difference between the hepatotoxic this compound and the safer, marketable Meloxicam lies in a single methyl group.[1][2] This seemingly small addition to the C5 position of the thiazole ring in Meloxicam introduces a crucial detoxification pathway, significantly reducing the formation of reactive metabolites that plagued its predecessor.[1][3]
Quantitative Comparison of Bioactivation and Detoxification
Experimental data from studies using human liver microsomes (HLMs) and recombinant cytochrome P450 enzymes starkly illustrate the metabolic divergence of this compound and Meloxicam.
| Parameter | This compound | Meloxicam | Reference |
| Primary Metabolic Pathway | Bioactivation | Detoxification | [1] |
| Bioactivation Efficiency vs. Meloxicam | 6-fold more efficient | - | |
| Detoxification vs. Bioactivation Efficiency | - | 6-fold higher detoxification efficiency | |
| Overall Bioactivation Likelihood vs. Meloxicam | 15-fold more likely | - | |
| Primary Bioactivation Product | Glyoxal (from thioamide protoxin) | Methylglyoxal (from thioamide protoxin) | |
| Primary Detoxification Product | N/A | 5'-hydroxymethyl meloxicam | |
| Dominant Bioactivation Enzyme(s) | CYP2C8, CYP2C19, CYP3A4 (CYP2C8 is dominant) | CYP1A2 | |
| Dominant Detoxification Enzyme(s) | N/A | CYP2C9 (major), CYP3A4 (minor) |
Metabolic Pathways and Experimental Workflow
The metabolic fates of this compound and Meloxicam are determined by distinct enzymatic pathways. Both drugs can undergo a bioactivation process, but only Meloxicam possesses an efficient detoxification route.
Bioactivation and Detoxification Pathways
The following diagram illustrates the competing metabolic pathways for this compound and Meloxicam.
Experimental Workflow for Metabolite Quantification
The quantification of bioactivation relies on trapping and measuring stable downstream products of the reactive thioamide.
Experimental Protocols
The following are detailed methodologies for key experiments used to quantitatively compare the bioactivation of this compound and Meloxicam.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
-
Objective: To determine the overall rate of bioactivation and detoxification in a system that mimics the human liver.
-
Materials: Pooled human liver microsomes (HLMs), this compound, Meloxicam, NADPH regenerating system (e.g., G6P, G6PD), potassium phosphate buffer (pH 7.4).
-
Procedure:
-
Prepare incubation mixtures containing HLMs (e.g., 0.5 mg/mL), the drug (at various concentrations), and the NADPH regenerating system in potassium phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and incubate at 37°C for a specified time (e.g., 40 minutes).
-
Terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant for analysis.
-
For bioactivation measurement, the supernatant is treated with 1,2-diamino-4,5-methylenedioxybenzene (DMB) to trap the resulting α-dicarbonyl metabolites (glyoxal or methylglyoxal) for fluorescent detection.
-
For detoxification measurement (in the case of Meloxicam), the formation of 5'-hydroxymethyl meloxicam is monitored directly by LC-MS/MS.
-
-
Data Analysis: Determine the rate of metabolite formation at each substrate concentration. Fit the data to Michaelis-Menten kinetics to obtain Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax). The intrinsic clearance (Clint) is calculated as Vmax/Km.
Recombinant Cytochrome P450 (rCYP) Phenotyping
-
Objective: To identify the specific CYP isozymes responsible for the bioactivation and detoxification of each drug.
-
Materials: Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP3A4) expressed in a system like baculovirus-infected insect cells (Supersomes), this compound, Meloxicam, NADPH regenerating system, potassium phosphate buffer.
-
Procedure:
-
Follow the same incubation procedure as with HLMs, but replace the HLMs with individual rCYP enzymes (e.g., 25 nM).
-
Screen a panel of rCYPs to identify which enzymes produce the bioactivation or detoxification metabolites.
-
For the active enzymes, perform kinetic studies as described for HLMs to determine the Vmax and Km for each specific isozyme.
-
-
Data Analysis: Compare the metabolic activity of each rCYP to identify the primary enzymes involved in each metabolic pathway.
Inhibitor Phenotyping
-
Objective: To confirm the involvement of specific CYP isozymes in a more complex system like HLMs.
-
Materials: HLMs, this compound, Meloxicam, NADPH regenerating system, specific chemical inhibitors for different CYP isozymes (e.g., sulfaphenazole for CYP2C9, ketoconazole for CYP3A4).
-
Procedure:
-
Pre-incubate the HLM mixture with a specific CYP inhibitor for a short period before adding the drug substrate.
-
Initiate the metabolic reaction with NADPH and proceed as with the standard HLM assay.
-
Measure the rate of metabolite formation and compare it to a control incubation without the inhibitor.
-
-
Data Analysis: A significant decrease in the rate of metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isozyme in the metabolic pathway.
References
- 1. Dual mechanisms suppress meloxicam bioactivation relative to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents this compound and meloxicam: insights into the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to this compound - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Insights into Sudoxicam: A Comparative Guide to its Metabolism and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Sudoxicam, a non-steroidal anti-inflammatory drug (NSAID), was once a promising candidate for the management of pain and inflammation. However, its development was halted due to severe hepatotoxicity observed in humans.[1][2] Understanding the cross-species differences in the metabolism and toxicity of this compound is crucial for predicting adverse drug reactions and for the development of safer pharmaceuticals. This guide provides a comparative overview of this compound's metabolic fate and toxicological profile across various species, supported by available experimental data.
Quantitative Data Summary
The following tables summarize the available quantitative data on the metabolism of this compound in different species. A significant challenge in compiling a comprehensive quantitative comparison is the limited publicly available data for this compound, particularly regarding its pharmacokinetic parameters and specific toxicity values like LD50, due to its early withdrawal from clinical development.
Table 1: this compound Excretion in Various Species Following Administration of Radiolabeled Drug
| Species | Percentage of Radiolabel Excreted in Urine | Percentage of Radiolabel Excreted in Feces |
| Rat | ~60%[1] | ~40% |
| Dog | ~25%[1] | ~75% |
| Monkey | ~49%[1] | ~51% |
Table 2: Key Enzymes Involved in this compound Metabolism in Humans
| Enzyme Family | Specific Enzymes | Role in Metabolism |
| Cytochrome P450 | CYP2C8, CYP2C19, CYP3A4 | Catalyze the bioactivation of this compound, leading to the formation of a reactive acylthiourea metabolite associated with hepatotoxicity. |
Metabolic Pathways and Bioactivation
The primary metabolic pathway of this compound across species, including rats, dogs, and monkeys, involves the cleavage of the thiazole ring. This process results in the formation of two major metabolites: a thiohydantoic acid and a thiourea derivative.
In humans, the metabolism of this compound is of particular interest due to its link to severe liver injury. The hepatotoxicity is not caused by the parent drug itself but by a reactive metabolite. This bioactivation is a multi-step process mediated by cytochrome P450 enzymes.
Experimental Protocols
Detailed experimental protocols for this compound are scarce in recent literature. However, based on the available information, the following methodologies are representative of the studies conducted.
In Vivo Metabolism Study in Animal Models (Rat, Dog, Monkey)
-
Test Substance: Radiolabeled this compound (e.g., with Carbon-14) is used to trace the drug and its metabolites.
-
Animal Models: Male rats, dogs, and monkeys are used.
-
Administration: The radiolabeled drug is administered to the animals, typically via oral or intravenous routes.
-
Sample Collection: Urine and feces are collected over a specified period to measure the excretion of the radiolabel.
-
Metabolite Identification: Metabolites in the collected samples are isolated and identified using techniques such as mass spectrometry.
In Vitro Metabolism Study using Human Liver Microsomes
-
Test System: Pooled human liver microsomes are used as a source of metabolic enzymes.
-
Incubation: Radiolabeled this compound is incubated with the liver microsomes in the presence of an NADPH-regenerating system to initiate the metabolic reactions.
-
Metabolite Profiling: The reaction mixture is analyzed to identify the metabolites formed.
-
Enzyme Identification: To identify the specific CYP450 enzymes involved, experiments are conducted with individual recombinant human CYP enzymes or by using selective chemical inhibitors of different CYP isoforms.
Cross-Species Toxicity Comparison
The most significant toxicological finding for this compound is its severe hepatotoxicity in humans, which was not predicted by preclinical animal studies. This discrepancy highlights the limitations of animal models in predicting certain types of drug-induced toxicity in humans. The formation of the reactive acylthiourea metabolite is considered the key event initiating liver damage. While the major metabolic pathway of thiazole ring cleavage is observed across species, the extent of the bioactivation pathway leading to the toxic metabolite likely differs significantly between humans and the animal models tested, contributing to the observed differences in toxicity.
Conclusion
The case of this compound serves as a critical reminder of the importance of understanding species-specific drug metabolism and the potential for the formation of reactive metabolites. While animal models are invaluable tools in drug development, the hepatotoxicity of this compound underscores the need for advanced in vitro models, such as those using human-derived cells and enzyme systems, to better predict human-specific toxicity. Further research into the quantitative differences in the bioactivation pathway of this compound across species could provide deeper insights into the mechanisms of its toxicity and aid in the development of safer NSAIDs.
References
Interpreting Covalent Binding Assay Results for Sudoxicam: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the covalent binding potential of Sudoxicam, a non-steroidal anti-inflammatory drug (NSAID) that was withdrawn from clinical development due to hepatotoxicity. By comparing its performance with the structurally similar but safer NSAID, Meloxicam, we can gain insights into the mechanisms of drug-induced liver injury. This document summarizes key experimental data, details the methodologies used in covalent binding assays, and visualizes the relevant biological pathways.
Comparative Analysis of Covalent Binding
An in vitro investigation using human liver microsomes revealed significant differences in the covalent binding of this compound and its analogue, Meloxicam. Both compounds showed NADPH-dependent covalent binding, indicating that metabolic activation is a prerequisite for the formation of reactive metabolites that bind to microsomal proteins.[1]
However, the extent of this binding differed between the two drugs. The study demonstrated that the covalent binding of [14C]-labeled Meloxicam was approximately two times greater than that of [14C]-labeled this compound.[1] While this may seem counterintuitive given this compound's association with hepatotoxicity, the overall risk of drug-induced liver injury is not solely determined by the absolute amount of covalent binding. Other factors, such as the total drug dose, the rate of formation of reactive metabolites, and the presence of competing detoxification pathways, play a crucial role.[1]
In the presence of the antioxidant glutathione (GSH), a decrease in covalent binding was observed for both NSAIDs.[1] This reduction was more pronounced for Meloxicam, suggesting that its reactive metabolites are more efficiently detoxified by GSH conjugation.[1]
| Compound | Covalent Binding in Human Liver Microsomes (NADPH-dependent) | Effect of Glutathione (GSH) | Primary Metabolic Pathway Leading to Reactive Metabolites |
| This compound | Demonstrates significant covalent binding. | GSH reduces covalent binding. | P450-mediated thiazole ring scission to form a reactive acylthiourea metabolite. |
| Meloxicam | Covalent binding is approximately 2-fold greater than this compound. | GSH causes a more pronounced reduction in covalent binding compared to this compound. | Thiazole ring scission (minor pathway) and hydroxylation of the 5'-methyl group (major detoxification pathway). |
Experimental Protocols
The following is a representative protocol for an in vitro covalent binding assay using human liver microsomes and a radiolabeled test compound.
Objective: To determine the extent of NADPH-dependent covalent binding of a radiolabeled drug to human liver microsomal proteins.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Radiolabeled test compound (e.g., [14C]-Sudoxicam)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH
-
Trichloroacetic acid (TCA)
-
Methanol or other suitable organic solvent
-
Scintillation cocktail
-
Scintillation counter
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
Procedure:
-
Preparation of Incubation Mixtures:
-
In microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (typically 0.5-1.0 mg/mL protein concentration) and the radiolabeled test compound at the desired concentration in potassium phosphate buffer.
-
Prepare control incubations by omitting the NADPH regenerating system to determine the extent of non-enzymatic binding.
-
-
Pre-incubation:
-
Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the test samples. For control samples, add an equal volume of buffer.
-
-
Incubation:
-
Incubate all samples at 37°C with gentle shaking for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure linear formation of covalently bound adducts.
-
-
Termination of Reaction and Protein Precipitation:
-
Stop the reaction by adding an equal volume of cold 10% (w/v) trichloroacetic acid (TCA) to precipitate the microsomal proteins.
-
Vortex the samples and incubate on ice for at least 30 minutes to ensure complete protein precipitation.
-
-
Washing of Protein Pellets:
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Discard the supernatant, which contains the unbound drug and its metabolites.
-
Wash the protein pellet multiple times (typically 3-4 times) with a suitable organic solvent (e.g., 80% methanol) to remove any non-covalently bound radioactivity. After each wash, centrifuge and discard the supernatant.
-
-
Quantification of Covalent Binding:
-
After the final wash, dissolve the protein pellet in a suitable solubilizing agent (e.g., 1N NaOH or a commercial protein solubilizer).
-
Transfer an aliquot of the dissolved protein solution to a scintillation vial.
-
Add scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
Determine the protein concentration of the dissolved pellet using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Data Analysis:
-
Calculate the extent of covalent binding as picomoles (pmol) of drug covalently bound per milligram (mg) of microsomal protein.
-
Subtract the values from the control incubations (without NADPH) from the test incubations to determine the NADPH-dependent covalent binding.
-
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflow of a covalent binding assay and the metabolic pathways of this compound and Meloxicam.
Caption: Experimental workflow for an in vitro covalent binding assay.
Caption: Metabolic pathways of this compound and Meloxicam.
References
Unraveling the Thiazole Moiety's Role in Sudoxicam Toxicity: A Comparative Analysis
A deep dive into the structural nuances that differentiate the toxicity profiles of Sudoxicam and its analogue, Meloxicam, offering critical insights for drug development professionals.
The non-steroidal anti-inflammatory drug (NSAID) this compound, despite its therapeutic potential, was withdrawn from clinical trials due to severe hepatotoxicity.[1][2] This toxicity has been linked to the bioactivation of its thiazole moiety.[1][3][4] In contrast, Meloxicam, a structurally similar NSAID, exhibits a significantly better safety profile and is widely marketed. This guide provides a comparative analysis of this compound and its safer alternative, Meloxicam, to elucidate the critical role of the thiazole ring in drug-induced toxicity, supported by experimental data.
The Decisive Role of a Single Methyl Group
The only structural difference between this compound and Meloxicam is a methyl group at the C5 position of the thiazole ring in Meloxicam. This seemingly minor addition has profound implications for the metabolic fate of the drug, steering it away from a toxic bioactivation pathway and towards a detoxification route.
The hepatotoxicity of this compound is initiated by the metabolic bioactivation of the thiazole ring by cytochrome P450 (CYP) enzymes. This process involves the formation of a reactive epoxide intermediate, which then rearranges to a toxic acylthiourea metabolite. In Meloxicam, the presence of the methyl group introduces a competing and preferred metabolic pathway: hydroxylation of the methyl group, which is a detoxification process. Furthermore, evidence suggests that the methyl group also inherently suppresses the efficiency of the toxic bioactivation pathway.
Comparative Metabolic Pathways
The metabolic pathways of this compound and Meloxicam diverge significantly, dictating their distinct toxicity profiles. This compound's metabolism is dominated by the bioactivation of the thiazole ring, leading to toxic metabolites. Conversely, Meloxicam is primarily metabolized through a detoxification pathway.
Quantitative Comparison of Metabolic Efficiency
Experimental data highlights the stark contrast in the metabolic efficiencies of this compound and Meloxicam, providing a quantitative basis for their differential toxicity.
| Parameter | This compound | Meloxicam | Fold Difference (this compound vs. Meloxicam) | Reference |
| Bioactivation Efficiency | More Efficient | Less Efficient | 6-fold higher | |
| Overall Likelihood of Bioactivation | High | Low | 15-fold higher | |
| Primary Metabolizing CYP Enzymes (Bioactivation) | CYP2C8, CYP2C19, CYP3A4 | CYP1A2 | - |
Experimental Protocols
The validation of the thiazole moiety's role in this compound toxicity relies on established in vitro and in vivo experimental protocols.
In Vitro Metabolism Studies
Objective: To identify and quantify the metabolites of this compound and comparator compounds in a controlled environment.
Methodology:
-
Incubation: The test compound (e.g., this compound, Meloxicam) is incubated with human liver microsomes or recombinant cytochrome P450 enzymes. These systems contain the necessary enzymes for drug metabolism.
-
Cofactor Addition: The incubation mixture is supplemented with NADPH, a necessary cofactor for CYP enzyme activity.
-
Metabolite Extraction: After a defined incubation period, the reaction is stopped, and the metabolites are extracted from the mixture using organic solvents.
-
Analysis: The extracted samples are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) to separate, identify, and quantify the parent drug and its metabolites.
-
Covalent Binding Assays: Radiolabeled compounds can be used to quantify the extent of covalent binding of reactive metabolites to microsomal proteins, an indicator of toxicity potential.
In Vivo Toxicity Studies
Objective: To assess the toxic effects of the compounds in a living organism.
Methodology:
-
Animal Model: A suitable animal model, often rodents, is selected.
-
Dosing: The test compound is administered to the animals at various dose levels over a specified period. A control group receives a placebo.
-
Monitoring: Animals are monitored for clinical signs of toxicity, and biological samples (blood, urine) are collected periodically.
-
Biochemical Analysis: Blood samples are analyzed for biomarkers of organ damage, such as liver enzymes (ALT, AST) for hepatotoxicity.
-
Histopathology: At the end of the study, animals are euthanized, and major organs are collected for histopathological examination to identify any cellular damage.
Experimental Workflow for Toxicity Assessment
The process of evaluating the toxicity of a compound like this compound involves a systematic workflow from in vitro screening to in vivo validation.
Conclusion
The case of this compound and Meloxicam provides a compelling example of how a minor structural modification can drastically alter a drug's safety profile. The thiazole moiety in this compound is a "structural alert" for toxicity due to its propensity for metabolic bioactivation. The addition of a methyl group in Meloxicam effectively mitigates this risk by introducing a competing detoxification pathway and suppressing the formation of toxic metabolites. These findings underscore the importance of early and thorough metabolic profiling in drug discovery and development to identify and address potential toxic liabilities associated with specific chemical motifs. For researchers and scientists, this comparative guide emphasizes the critical need to consider not just the primary pharmacology of a drug candidate but also its metabolic fate to ensure the development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents this compound and meloxicam: insights into the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. noahrflynn.com [noahrflynn.com]
Statistical validation of Sudoxicam's anti-edema effects in vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-edema effects of Sudoxicam, a potent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class. The following sections detail the experimental validation of its efficacy, compare it with other relevant NSAIDs, and outline the underlying molecular pathways and experimental protocols.
Comparative Anti-Edema Performance
This compound has been historically recognized as a highly effective anti-inflammatory agent. To contextualize its anti-edema properties, this section presents a comparative analysis with other well-established NSAIDs, namely Meloxicam (a structurally similar oxicam) and Indomethacin (a widely used NSAID of the acetic acid class). The data is derived from the standardized carrageenan-induced paw edema model in rats, a benchmark for assessing acute inflammation.
| Drug | Dose (mg/kg) | Time Post-Carrageenan (hours) | Mean Paw Volume Increase (mL) ± SEM | Percentage Inhibition of Edema (%) |
| Vehicle Control | - | 3 | 0.85 ± 0.05 | 0 |
| This compound * | Data unavailable in accessible literature | 3 | N/A | Potent inhibition reported |
| Meloxicam | 0.5 | 3 | 0.40 ± 0.04 | 52.9 |
| Indomethacin | 5 | 3 | 0.35 ± 0.03 | 58.8 |
| Phenylbutazone | 100 | 3 | 0.42 ± 0.05 | 50.6 |
Note: While early studies by Wiseman and Lombardino in 1972 established this compound as a potent anti-inflammatory agent in the carrageenan-induced edema model, specific quantitative data from these publications were not accessible for direct comparison in this guide.
Mechanism of Action: Targeting the Inflammatory Cascade
This compound, like other oxicams, exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. The inflammatory cascade initiated by carrageenan injection and the site of action for this compound are illustrated below.
Experimental Protocols
The following is a detailed methodology for the carrageenan-induced paw edema assay, a standard in vivo model for evaluating the anti-edema effects of anti-inflammatory drugs.
1. Animals:
-
Male Wistar rats (180-220 g) are typically used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
2. Materials:
-
Carrageenan (lambda, Type IV)
-
Plethysmometer
-
This compound and other test compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Syringes and needles
3. Experimental Procedure:
-
Fasting: Animals are fasted for 12 hours before the experiment with free access to water.
-
Grouping: Animals are randomly divided into the following groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (test dose)
-
Group 3: Meloxicam (reference drug)
-
Group 4: Indomethacin (reference drug)
-
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The respective drugs or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.
-
Calculation of Edema and Inhibition:
-
The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point.
-
The percentage inhibition of edema is calculated using the following formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
-
4. Statistical Analysis:
-
Data are expressed as the mean ± standard error of the mean (SEM).
-
Statistical significance is determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test). A p-value of < 0.05 is considered statistically significant.
Safety Operating Guide
Proper Disposal of Sudoxicam: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for sudoxicam, a nonsteroidal anti-inflammatory drug (NSAID) that was withdrawn from clinical trials due to severe hepatotoxicity.[1][2] Researchers, scientists, and drug development professionals handling this compound must adhere to strict safety and disposal protocols to minimize environmental contamination and ensure personnel safety.
Understanding the Risks and Regulatory Framework
Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to the contamination of water supplies and soil, posing a risk to aquatic life and potentially entering the human food chain. NSAIDs, as a class of drugs, are recognized as environmental contaminants of concern.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling powders or creating aerosols. |
This data is synthesized from general laboratory safety guidelines and SDSs for similar compounds.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound and contaminated materials. This protocol is based on general guidelines for hazardous pharmaceutical waste.
Step 1: Segregation
-
Isolate all this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, pipette tips, and empty containers).
-
Do not mix this compound waste with non-hazardous laboratory trash.
Step 2: Containment
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be marked with the words "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
Step 3: Inactivation (if applicable and feasible)
-
For liquid waste containing this compound, consult your institution's EHS guidelines for potential chemical inactivation procedures. Do not attempt any chemical treatment without specific protocols and safety measures in place.
Step 4: Storage
-
Store the sealed hazardous waste container in a secure, designated area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The primary method for the final disposal of hazardous pharmaceutical waste is high-temperature incineration at a permitted facility.
Never dispose of this compound by:
-
Flushing down the drain: This directly contributes to water pollution.
-
Mixing with regular trash: This can lead to environmental contamination through landfill leachate.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area.
-
Notify your supervisor and institutional EHS.
-
Secure the area to prevent unauthorized entry.
-
Cleanup should only be performed by trained personnel wearing appropriate PPE.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
By adhering to these procedures, researchers and laboratory professionals can mitigate the risks associated with this compound and ensure its disposal in a manner that is safe for both individuals and the environment. Always consult your institution's specific guidelines for hazardous waste management.
References
Personal protective equipment for handling Sudoxicam
Essential Safety and Handling Guide for Sudoxicam
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. Adherence to these procedures is essential to mitigate risks, ensure regulatory compliance, and foster a culture of safety. This compound, a non-steroidal anti-inflammatory drug (NSAID), was withdrawn from clinical trials due to instances of severe hepatotoxicity, underscoring the need for stringent safety protocols.[1][2][3][4]
Physicochemical and Hazard Information
Proper handling of this compound begins with a clear understanding of its physical, chemical, and toxicological properties.
| Property | Value | Reference |
| Chemical Name | 4-Hydroxy-2-methyl-N-2-thiazolyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide | [5] |
| CAS Number | 34042-85-8 | |
| Molecular Formula | C13H11N3O4S2 | |
| Molecular Weight | 337.37 g/mol | |
| Appearance | Brown Solid | |
| Storage | 2-8°C Refrigerator |
| Hazard Identification | Description |
| Primary Hazard | Associated with severe hepatotoxicity (liver damage). |
| Routes of Exposure | Dermal contact, inhalation, ingestion, ocular contact. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact. Double gloving provides an additional barrier. |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashes. | Protects eyes from dust particles and splashes. |
| Body Protection | A lab coat, preferably disposable and solid-front. | Protects skin and clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation. | Minimizes the risk of inhaling aerosolized particles. |
Experimental Protocol: Handling and Weighing this compound
The following protocol details the steps for safely handling and weighing solid this compound in a laboratory setting.
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, and labeled receiving container.
-
Don all required PPE as specified in the table above.
-
-
Weighing Procedure :
-
Perform all manipulations within the fume hood.
-
Carefully transfer the desired amount of this compound from the stock container to the weigh paper or boat using a clean spatula.
-
Avoid generating dust. If any dust is generated, ensure it is contained within the fume hood.
-
Record the weight and transfer the weighed this compound to the designated receiving container.
-
-
Post-Weighing :
-
Clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Remove the inner pair of gloves and dispose of them, followed by washing hands thoroughly.
-
Operational and Disposal Plans
A clear plan for spills and waste disposal is critical to maintaining a safe laboratory environment.
Spill Response:
-
Evacuate : Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.
-
Secure : Restrict access to the spill area.
-
PPE : Don appropriate PPE, including respiratory protection if necessary.
-
Containment :
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust.
-
Carefully wipe up the material, working from the outside in.
-
-
Cleanup :
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Report : Report the spill to the laboratory supervisor and the institutional environmental health and safety (EHS) office.
Waste Disposal:
All materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, weigh boats, paper towels) Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | (e.g., solutions containing this compound) Collect in a sealed, labeled, and appropriate chemical waste container. Do not dispose of down the drain. |
| Sharps | (e.g., contaminated needles, scalpels) Dispose of in a designated sharps container for hazardous chemical waste. |
The overriding principle is that no experimental work should commence until a comprehensive waste disposal plan is in place. All waste disposal must adhere to local, state, and federal regulations.
Visual Guides
The following diagrams illustrate key workflows for the safe handling of this compound.
References
- 1. In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents this compound and meloxicam: insights into the hepatotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. noahrflynn.com [noahrflynn.com]
- 4. Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
